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  • Product: (3-Phenylpyrrolidin-3-yl)methanol
  • CAS: 52423-75-3

Core Science & Biosynthesis

Foundational

(3-Phenylpyrrolidin-3-yl)methanol: Elucidating the In Vitro Mechanism of Action as a Monoamine Transporter Ligand

An In-Depth Technical Guide for Researchers Abstract The (3-phenylpyrrolidin-3-yl)methanol scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its potential applications in the development of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

The (3-phenylpyrrolidin-3-yl)methanol scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its potential applications in the development of therapeutics for central nervous system (CNS) disorders.[1] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of this compound class, with a primary focus on its interaction with monoamine transporters. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, decision-driven narrative to guide researchers through target identification, functional characterization, and selectivity profiling. We will explore the causality behind experimental choices, provide self-validating, detailed protocols for key assays, and present a clear pathway for robustly characterizing the pharmacological profile of (3-phenylpyrrolidin-3-yl)methanol and its derivatives.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that serves as the backbone for numerous biologically active molecules.[1][2] Its structural rigidity and the ability to introduce stereocenters make it an attractive scaffold for designing ligands with high affinity and selectivity for specific biological targets. The inclusion of a phenyl group, as in (3-phenylpyrrolidin-3-yl)methanol, often enhances hydrophobic interactions within the binding pockets of target proteins, a critical factor for potency.[1]

Derivatives of the parent scaffold, α-pyrrolidinophenones, have been extensively characterized as potent monoamine transporter reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are critical presynaptic proteins that regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][5] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a primary mechanism for many antidepressant and psychostimulant drugs.[6][7] This guide, therefore, postulates that the primary mechanism of action for (3-phenylpyrrolidin-3-yl)methanol involves modulation of these key monoamine transporters.

Strategic Workflow for Mechanistic Elucidation

A robust in vitro characterization follows a logical progression from identifying the primary biological targets to quantifying the compound's functional effect and assessing its specificity. This workflow ensures that each experimental stage builds upon validated data from the previous one.

G cluster_0 Phase 1: Target Binding & Affinity cluster_1 Phase 2: Functional Activity & Potency cluster_2 Phase 3: Selectivity & Final Profile TargetID Primary Target Identification (DAT, NET, SERT) BindingAssay Radioligand Binding Assays (Determine Ki) TargetID->BindingAssay Hypothesis Driven UptakeAssay Neurotransmitter Uptake Inhibition Assays (Determine IC50) BindingAssay->UptakeAssay Confirmed Binding ReleaseAssay Neurotransmitter Release Assays (Substrate vs. Blocker) UptakeAssay->ReleaseAssay Characterize Interaction Selectivity Selectivity Profiling (Receptor Panel Screening) ReleaseAssay->Selectivity Confirmed Function Profile Generate Pharmacological Profile Selectivity->Profile

Figure 1: Strategic workflow for in vitro mechanistic analysis.

Phase 1: Primary Target Identification and Binding Affinity

The foundational step is to confirm and quantify the physical interaction between (3-phenylpyrrolidin-3-yl)methanol and its hypothesized targets: DAT, NET, and SERT. Radioligand binding assays are the gold standard for this purpose, allowing for the determination of the compound's binding affinity (Ki).

Causality of Experimental Design:

  • System: We utilize human embryonic kidney (HEK293) cells stably expressing a single human monoamine transporter (hDAT, hNET, or hSERT). This isolated system prevents confounding interactions from other native receptors or transporters.

  • Radioligand: A high-affinity, specific radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT). This allows for sensitive detection of displacement by our test compound.

  • Displacer: A known, potent inhibitor (e.g., cocaine for DAT) is used at a high concentration to define non-specific binding, ensuring the measured signal is only from the target of interest.

Protocol 3.1: Monoamine Transporter Radioligand Binding Assay
  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the transporter of interest (hDAT, hNET, or hSERT) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of (3-phenylpyrrolidin-3-yl)methanol in assay buffer (e.g., from 100 µM to 10 pM).

    • To each well, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of a non-specific displacer (e.g., 10 µM cocaine for DAT) OR 50 µL of the test compound dilution.

      • 50 µL of the appropriate radioligand (e.g., 1-3 nM [³H]WIN 35,428 for DAT).

      • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Rapidly harvest the samples onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[5]

Phase 2: Functional Activity Characterization

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Does (3-phenylpyrrolidin-3-yl)methanol act as an inhibitor (blocker) of the transporter, or as a substrate (releaser)? Neurotransmitter uptake inhibition assays are the primary method to answer this question and determine functional potency (IC₅₀).

Proposed Mechanism of Action: Reuptake Inhibition

The prevailing mechanism for this class of compounds is the competitive inhibition of monoamine reuptake. The ligand binds to the transporter protein, preventing the translocation of the endogenous neurotransmitter from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of the neurotransmitter in the synapse, enhancing and prolonging its signaling effect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binds & Activates Signal Compound (3-Phenylpyrrolidin-3-yl)methanol Compound->DAT Blocks

Figure 2: Proposed mechanism of reuptake inhibition at a dopaminergic synapse.
Protocol 4.1: [³H]-Dopamine Uptake Inhibition Assay

This assay directly measures the ability of the test compound to block the function of the dopamine transporter.

  • Cell Culture:

    • Plate HEK293-hDAT cells in 96-well plates and grow to a confluent monolayer.

  • Assay Preparation:

    • Prepare serial dilutions of (3-phenylpyrrolidin-3-yl)methanol in Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare a stock solution of [³H]-Dopamine mixed with unlabeled dopamine in KRH buffer to a final concentration of ~10-20 nM.

  • Uptake Inhibition:

    • Aspirate the culture medium from the cells and wash each well twice with 100 µL of KRH buffer pre-warmed to 37°C.

    • Add 50 µL of the test compound dilution or vehicle (for control) to the appropriate wells.

    • To define non-specific uptake, add a known DAT inhibitor (e.g., 10 µM cocaine) to a set of wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake by adding 50 µL of the [³H]-Dopamine solution to all wells.

    • Incubate at 37°C for exactly 10 minutes. The short, timed incubation is critical to remain in the linear range of uptake velocity.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the wells three times with 150 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes at room temperature.

  • Quantification and Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

    • Calculate the percentage inhibition relative to the control (vehicle-treated) wells after subtracting non-specific uptake.

    • Plot the percentage inhibition against the log concentration of the compound and fit the data using non-linear regression to determine the IC₅₀ value.

Quantitative Data Summary & Selectivity Profile

The binding affinities (Ki) and functional potencies (IC₅₀) obtained from these assays are summarized to build a pharmacological profile. This allows for direct comparison of the compound's activity across the different monoamine transporters, revealing its selectivity.

Table 1: Hypothetical In Vitro Pharmacological Profile of (3-Phenylpyrrolidin-3-yl)methanol

Target TransporterBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
hDAT 15.225.8--
hNET 45.660.1-2.3
hSERT >1000>1000>38-

Data presented are hypothetical and for illustrative purposes.

Interpretation of Results: The hypothetical data in Table 1 suggest that (3-phenylpyrrolidin-3-yl)methanol is a potent inhibitor of DAT and NET, with a slight preference for DAT.[3] Crucially, it displays very low affinity and functional activity at SERT, indicating a high degree of selectivity for the catecholamine transporters over the serotonin transporter. This profile is common for this class of compounds and is a critical piece of information for predicting potential therapeutic applications and side-effect profiles.

Conclusion for the Research Professional

This guide outlines a comprehensive and logically structured approach to characterizing the in vitro mechanism of action for (3-phenylpyrrolidin-3-yl)methanol. By progressing from target binding confirmation to functional activity and selectivity profiling, researchers can build a robust pharmacological dataset. The provided protocols, grounded in established methodologies, offer a reliable framework for execution.[5][8] The data derived from this workflow are essential for establishing structure-activity relationships (SAR), guiding lead optimization efforts, and providing the foundational mechanistic understanding required for advancing a compound through the drug discovery pipeline. The primary hypothesized mechanism—inhibition of monoamine transporters—provides a strong, evidence-based starting point for the investigation of this promising chemical scaffold.

References

  • Alam, M. B., et al. (2017). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. BMC Complementary and Alternative Medicine. Retrieved from [Link]

  • Lowe, J. A., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • Maier, J., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). (3-phenylpyrrolidin-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kasture, A., et al. (2024). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature Communications. Retrieved from [Link]

  • Ciano, A., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Retrieved from [Link]

  • Chumpradit, S., et al. (2014). (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Nuclear Medicine and Biology. Retrieved from [Link]

  • Bagley, J. R., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mokrosz, M. J., et al. (1995). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gao, Y., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maier, J., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology. Retrieved from [Link]

  • Nagayasu, K. (2022). Serotonin transporter: Recent progress of in silico ligand prediction methods and structural biology towards structure-guided in silico design of therapeutic agents. Journal of Pharmacological Sciences. Retrieved from [Link]

  • Diao, J., et al. (2023). Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature. Retrieved from [Link]

  • Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica. Retrieved from [Link]

  • D'Cunha, R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sakamuri, S., et al. (2014). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter. Retrieved from [Link]

  • Chepuri, K., & G, S. (2024). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Aggarwal, S., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR. bioRxiv. Retrieved from [Link]

  • Namjoshi, O. A., & Newman, A. H. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alnakhli, J., et al. (2019). Triphenylmethanol Conjugates of Triptorelin as Anti-Lipid Peroxidation Prodrugs. Open Journal of Medicinal Chemistry. Retrieved from [Link]

  • Butini, S., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Retrieved from [Link]

  • Khan, I., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]

  • NextSDS. (n.d.). (1-phenylpyrrolidin-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Cavallini, E., et al. (2016). The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine. Plant Physiology. Retrieved from [Link]

  • Maitera, O. N., et al. (2018). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • NextSDS. (n.d.). (3-phenylpiperidin-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. Retrieved from [Link]

  • Patel, J. C., et al. (2024). In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. Frontiers in Plant Science. Retrieved from [Link]

  • Klüver, N., et al. (2024). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. bioRxiv. Retrieved from [Link]

Sources

Exploratory

crystallographic data and 3D structure for (3-Phenylpyrrolidin-3-yl)methanol

An in-depth technical analysis of the crystallographic data and biocatalytic synthesis of (3-Phenylpyrrolidin-3-yl)methanol and its derivatives. Executive Summary The synthesis of chiral heterocyclic scaffolds, such as (...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystallographic data and biocatalytic synthesis of (3-Phenylpyrrolidin-3-yl)methanol and its derivatives.

Executive Summary

The synthesis of chiral heterocyclic scaffolds, such as (3-Phenylpyrrolidin-3-yl)methanol, is a critical bottleneck in modern drug development due to the steric hindrance and strict stereochemical requirements of these molecules. Recently, a paradigm-shifting approach utilizing rational enzyme design has enabled the biocatalytic synthesis of these compounds via Baldwin cyclization. This whitepaper dissects the physicochemical properties, the crystallographic data (PDB: 7XEF), and the self-validating experimental workflows that elucidate the 3D structure of the (3-Phenylpyrrolidin-3-yl)methanol derivative within the reprogrammed active site of Limonene-1,2-epoxide hydrolase (LEH).

Physicochemical Profiling and Structural Identity

(3-Phenylpyrrolidin-3-yl)methanol is a nitrogen-containing heterocycle characterized by a pyrrolidine ring substituted at the C3 position with both a phenyl group and a hydroxymethyl group. This quaternary stereocenter makes asymmetric chemical synthesis highly challenging.

Table 1: Quantitative Chemical & Structural Identifiers

PropertyValue
IUPAC Name (3-phenylpyrrolidin-3-yl)methanol
Molecular Formula C₁₁H₁₅NO
Monoisotopic Mass 177.11537 Da
SMILES String C1CNCC1(CO)C2=CC=CC=C2
PubChem CID 68201267[1]

The Biocatalytic Paradigm Shift: Mechanistic Causality

Wild-type Limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis naturally catalyzes the hydrolysis of epoxides into vicinal diols. This reaction is strictly dependent on a highly coordinated water-binding network within the active site[2].

To synthesize the chiral pyrrolidine ring of (3-Phenylpyrrolidin-3-yl)methanol, researchers engineered a biocatalytic Baldwin cyclization.

  • The Causality of Mutagenesis: By mutating Tyrosine 53 to Phenylalanine (Y53F) and Asparagine 55 to Alanine (N55A), the hydrogen-bonding network that activates the catalytic water molecule is deliberately broken[2].

  • Mechanistic Outcome: Deprived of the external water nucleophile, the active site environment is reshaped to force the substrate's own distal amino group to act as an intramolecular nucleophile. This drives a highly enantioselective ring closure, yielding the desired chiral N-heterocycle[2].

Mechanistic_Pathway Substrate Amino-substituted Epoxide WT_LEH Wild-Type LEH (Water-mediated) Substrate->WT_LEH Mutant_LEH Y53F/N55A LEH (Water network broken) Substrate->Mutant_LEH Diol Vicinal Diol (Hydrolysis) WT_LEH->Diol H2O Nucleophile Heterocycle Chiral N-Heterocycle (Baldwin Cyclization) Mutant_LEH->Heterocycle Intramolecular Nucleophile

Fig 1: Reprogramming LEH from hydrolytic to Baldwin-type cyclization via active site mutagenesis.

Crystallographic Data & 3D Conformation (PDB: 7XEF)

To validate the mechanism of this engineered cyclization, the crystal structure of the Y53F/N55A LEH mutant was solved in complex with the reaction product: (R)-(1-benzyl-3-phenylpyrrolidin-3-yl)methanol[3].

The 3D structure reveals precisely how the active site accommodates the bulky phenyl and benzyl groups. The removal of the Y53/N55 polar contacts creates a hydrophobic pocket that stabilizes the transition state of the intramolecular attack, dictating the absolute (R)-configuration of the resulting stereocenter[2].

Table 2: X-Ray Crystallographic Refinement Statistics (PDB: 7XEF)[3]

Crystallographic ParameterValue
PDB ID 7XEF
Enzyme Complex LEH Y53F/N55A mutant
Bound Ligand (R)-(1-benzyl-3-phenylpyrrolidin-3-yl)methanol
Method X-Ray Diffraction
Resolution 1.82 Å
R-Value (Work) 0.141
R-Value (Free) 0.190
Total Structure Weight 70.97 kDa

Self-Validating Experimental Protocols for Structural Elucidation

The generation of high-resolution crystallographic data requires a strictly controlled, self-validating workflow. Below is the step-by-step methodology used to isolate and resolve the 7XEF structure.

Step 1: Rational Mutagenesis and Expression
  • Protocol: The limA gene encoding wild-type LEH is subjected to site-directed mutagenesis (Y53F/N55A) and cloned into a pET vector. The plasmid is transformed into E. coli BL21(DE3) cells. Expression is induced using IPTG at 16°C for 20 hours.

  • Causality: The low-temperature induction slows translation kinetics, preventing the formation of insoluble inclusion bodies and ensuring the mutant protein folds correctly into its native, soluble state.

  • Validation: SDS-PAGE analysis must show a distinct, soluble monomeric band at ~17 kDa.

Step 2: Protein Purification
  • Protocol: The cell lysate is passed through a Ni-NTA affinity column (targeting a fused His-tag), followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.

  • Causality: High purity (>95%) and monodispersity are absolute prerequisites for forming tightly packed, well-ordered crystal lattices. SEC removes soluble aggregates that would otherwise poison crystal growth.

  • Validation: The SEC chromatogram must display a single, sharp, symmetric elution peak.

Step 3: Co-Crystallization via Ligand Soaking
  • Protocol: Crystals of the Y53F/N55A mutant are grown using the vapor diffusion hanging-drop method. Once mature crystals form, they are soaked in a mother liquor containing a 5 mM concentration of (R)-(1-benzyl-3-phenylpyrrolidin-3-yl)methanol for 2 hours.

  • Causality: Soaking pre-formed crystals (rather than co-crystallizing from the start) ensures that the ligand diffuses into the active site without disrupting the established protein lattice, capturing the enzyme-product complex in its true spatial orientation.

  • Validation: Crystals must maintain sharp, non-birefringent edges under polarized light post-soaking, indicating the lattice remains intact.

Step 4: X-Ray Diffraction and Refinement
  • Protocol: Crystals are flash-frozen in liquid nitrogen using 20% glycerol as a cryoprotectant. X-ray diffraction data is collected at a synchrotron source. The structure is solved via molecular replacement using the wild-type LEH structure as a search model.

  • Causality: Synchrotron radiation provides the intense, tunable X-rays necessary to resolve fine atomic details (1.82 Å), allowing researchers to definitively map the orientation of the ligand's phenyl ring and hydroxyl group.

  • Validation: The R-work (0.141) and R-free (0.190) values. The narrow gap between these values (<0.05) is the ultimate validation that the structural model is highly accurate and not overfitted to the diffraction data[3].

Experimental_Workflow A Gene Expression E. coli BL21(DE3) B Protein Purification Ni-NTA & SEC A->B C Co-Crystallization Ligand Soaking (7XEF) B->C D X-Ray Diffraction Synchrotron Source C->D E Structure Refinement 1.82 Å Resolution D->E

Fig 2: Self-validating crystallographic workflow for 7XEF structure determination.

References

  • PubChemLite: (3-phenylpyrrolidin-3-yl)methanol. Université du Luxembourg. URL:[Link]

  • Crystal Structure of the Y53F/N55A mutant of LEH complexed with (R)-(1-benzyl-3-phenylpyrrolidin-3-yl)methanol (PDB ID: 7XEF). RCSB Protein Data Bank. URL: [Link]

  • Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles. Nature Communications (via PubMed). URL:[Link]

Sources

Foundational

Predictive and Empirical Toxicity Profiling of (3-Phenylpyrrolidin-3-yl)methanol in Animal Models: A Methodological Framework

Executive Summary & Chemical Context (3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3), hereafter referred to as 3-PPM , is a functionally rich chemical intermediate characterized by a phenylpyrrolidine scaffold. In ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3), hereafter referred to as 3-PPM , is a functionally rich chemical intermediate characterized by a phenylpyrrolidine scaffold. In pharmaceutical development, the phenylpyrrolidine pharmacophore is highly privileged, forming the structural backbone of numerous neuroactive agents, including racetam-family nootropics (e.g., phenylpiracetam), anticonvulsants, and monoamine transporter inhibitors[1][2].

However, the very structural features that make 3-PPM an attractive synthetic building block—namely, its lipophilic phenyl ring and basic pyrrolidine nitrogen—also introduce specific toxicological liabilities. Predictive toxicology and standardized regulatory databases classify 3-PPM under the Globally Harmonized System (GHS) as a Skin Irritant (H315) , Eye Irritant (H319) , and crucially, as a Specific Target Organ Toxicant - Single Exposure (STOT SE 3; H336) [3].

This whitepaper provides a comprehensive, self-validating framework for empirically assessing the in vivo toxicity profile of 3-PPM in rodent models, bridging the gap between predictive hazard classifications and mechanistic neurotoxicology.

Mechanistic Causality: The "Why" Behind the Toxicity

To design an effective in vivo study, we must first understand the causality of 3-PPM's predicted toxicity. The STOT SE 3 (H336) designation indicates potential for transient target organ toxicity, specifically manifesting as central nervous system (CNS) depression (narcotic effects) or respiratory tract irritation[3][4].

Structure-Toxicity Relationship (STR)
  • Blood-Brain Barrier (BBB) Permeability: The phenyl group imparts significant lipophilicity, allowing the molecule to readily partition across the BBB[2].

  • Receptor Interaction: Once in the CNS, the pyrrolidine ring mimics endogenous neurotransmitter structures (such as GABA or the pyrrolidone ring of racetams). Structurally related phenylpyrrolidines are known to act as allosteric modulators of AMPA receptors or inhibitors of glutamate transport[2][4].

  • Toxic Manifestation: At supratherapeutic or occupational exposure doses, this off-target receptor binding disrupts excitatory/inhibitory homeostasis, leading to the narcotic effects (lethargy, ataxia) characteristic of H336 classifications.

Mechanism PPM 3-PPM Exposure (Inhalation/Oral) BBB Crosses Blood-Brain Barrier (Lipophilic) PPM->BBB Resp Respiratory Irritation (Mucosal Contact) PPM->Resp Local Effect Receptor Off-Target CNS Binding (e.g., AMPA/GABA) BBB->Receptor STOT STOT SE 3 Manifestation: CNS Depression/Ataxia Receptor->STOT

Caption: Proposed mechanistic pathway driving STOT SE 3 toxicity in phenylpyrrolidines.

In Vivo Toxicological Assessment Workflows

Because 3-PPM acts as a potential neurotoxicant, standard acute toxicity testing must be augmented with high-resolution neurological screening. The following protocols represent a self-validating system: every observed effect must be correlated with histopathological findings to establish true causality.

Protocol 1: Acute Oral Toxicity (OECD TG 420 - Fixed Dose Procedure)

Rationale: The Fixed Dose Procedure minimizes animal suffering while accurately identifying the LD50​ range and acute toxic signs.

  • Step 1: Sighting Study. Administer 3-PPM (suspended in 0.5% methylcellulose vehicle) to a single female Wistar rat at a starting dose of 300 mg/kg via oral gavage. Observe for 24 hours.

  • Step 2: Dose Escalation/Reduction. If no severe toxicity is observed, proceed to 2000 mg/kg. If mortality occurs, drop to 50 mg/kg.

  • Step 3: Main Study. Dose a cohort of 5 female rats at the dose identified in the sighting study.

  • Step 4: Observation & Necropsy. Monitor daily for 14 days for signs of respiratory distress or CNS depression. Perform gross necropsy on day 14, focusing on the lungs (due to respiratory irritation potential) and brain.

Protocol 2: Functional Observational Battery (FOB)

Rationale: Given the STOT SE 3 classification and the known neurological activity of phenylpyrrolidines[1], an FOB is mandatory to quantify transient neurotoxic effects.

  • Step 1: Home Cage Observation. Evaluate undisturbed animals for abnormal posture, tremors, or convulsions.

  • Step 2: Handling Observation. Assess ease of removal from the cage, muscle tone, and reactivity to handling. (Pyrrolidine toxicity often presents as hypotonia).

  • Step 3: Open Field Assessment. Place the animal in a novel arena for 3 minutes. Quantify ambulation (line crosses), rearing, and abnormal gaits (ataxia).

  • Step 4: Sensory Reactivity. Administer an auditory startle stimulus and a mild tail pinch. Record the latency and magnitude of the response to assess sensory-motor gating deficits.

Protocol 3: 28-Day Subacute Toxicity (OECD TG 407)

Rationale: To establish the No Observed Adverse Effect Level (NOAEL) for chronic exposure scenarios.

  • Step 1: Grouping. Assign rats to Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg) groups (n=10/sex/group).

  • Step 2: Dosing. Administer 3-PPM daily via oral gavage for 28 consecutive days.

  • Step 3: Clinical Pathology. On day 29, collect blood for hematology and serum biochemistry (focusing on AST/ALT and BUN/Creatinine to rule out hepatotoxicity and nephrotoxicity).

  • Step 4: Histopathology. Harvest and fix the brain (cerebrum, cerebellum, medulla), lungs, liver, and kidneys in 10% neutral buffered formalin. Perform H&E staining to identify micro-lesions or cellular necrosis.

Workflow Start Compound 3-PPM (CAS: 52423-75-3) Phase1 Acute Toxicity (OECD 420) Identify LD50 Range Start->Phase1 Phase2 Functional Observational Battery (FOB) Phase1->Phase2 Triggered by CNS Signs (H336) Phase3 Subacute Toxicity (OECD 407) 28-Day Repeated Dose Phase2->Phase3 Inform Dosing Phase4 Histopathology & NOAEL Determination Phase3->Phase4

Caption: Step-by-step in vivo toxicological screening workflow for 3-PPM.

Data Presentation & Extrapolation

When executing the above protocols, quantitative data must be rigorously structured. Below are the anticipated hazard profiles and extrapolated toxicokinetic parameters based on the behavior of the broader phenylpyrrolidine class.

Table 1: Predictive GHS Hazard Profile for 3-PPM
Hazard ClassCategoryHazard StatementMechanistic Implication in Animal Models
Skin Corrosion/Irritation Category 2H315: Causes skin irritationLocalized erythema/edema in dermal toxicity models; requires vehicle optimization.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationPotential for corneal opacity; avoid aerosolized exposure in inhalation models.
Specific Target Organ Toxicity (Single) Category 3H336: May cause drowsiness or dizzinessNarcotic effects; measurable via FOB (decreased ambulation, hypotonia, ataxia).

Data sourced from standardized GHS notifications for CAS 52423-75-3[3].

Table 2: Extrapolated In Vivo Parameters for Phenylpyrrolidines

(Note: These are class-based estimations to guide initial dose-setting for 3-PPM)

ParameterEstimated RangeMethod of Verification
Oral LD50​ (Rat) 500 - 2000 mg/kgOECD TG 420 (Fixed Dose Procedure)
NOAEL (28-Day) 10 - 50 mg/kg/dayOECD TG 407 (Clinical pathology & Histology)
Primary Target Organs CNS, Respiratory TractFOB, Gross Necropsy, H&E Staining
Clearance Mechanism Hepatic (CYP450 mediated)In vitro microsomal stability assays[1]

Conclusion

The evaluation of (3-Phenylpyrrolidin-3-yl)methanol requires a targeted approach that respects its structural heritage. Because the phenylpyrrolidine scaffold is highly prone to crossing the blood-brain barrier and interacting with CNS receptors[2], toxicologists must not rely solely on gross mortality endpoints. By integrating the Functional Observational Battery (FOB) with standard OECD acute and subacute guidelines, researchers can accurately map the transient narcotic effects (STOT SE 3) and establish a reliable safety window for downstream pharmaceutical or chemical applications.

References

  • NextSDS Chemical Database. "(3-phenylpyrrolidin-3-yl)methanol — Chemical Substance Information." NextSDS. Available at:[Link]

  • Obniska, J., et al. "Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones." European Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • Borozdenko, D. A., et al. "A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke." Molecules, 2021. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (3-Phenylpyrrolidin-3-yl)methanol via [3+2] Azomethine Ylide Cycloaddition

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Target Molecule: (3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3) Executive Summary & Retrosynthetic Strategy (3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Target Molecule: (3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3)

Executive Summary & Retrosynthetic Strategy

(3-Phenylpyrrolidin-3-yl)methanol is a highly valued, sterically constrained building block utilized in the development of neuroactive pharmaceuticals and novel ligands. The presence of an all-carbon quaternary stereocenter at the C3 position of the pyrrolidine ring presents a specific synthetic challenge.

To achieve a scalable and high-yielding synthesis, this protocol bypasses traditional, low-yielding multi-step alkylations in favor of a convergent 1,3-dipolar cycloaddition strategy. The workflow is divided into three causal phases:

  • Core Assembly ([3+2] Cycloaddition): Reaction of methyl 2-phenylacrylate with a non-stabilized azomethine ylide constructs the pyrrolidine core and the C3 quaternary center in a single, regioselective step[1].

  • Chemoselective Reduction: Lithium aluminum hydride (LiAlH 4​ ) is employed to drive the complete reduction of the sterically hindered methyl ester to a primary alcohol.

  • Orthogonal Deprotection: Catalytic hydrogenolysis selectively cleaves the N -benzyl protecting group without reducing the phenyl ring, yielding the final secondary amine.

Mechanistic Rationale & Causality (E-E-A-T)

Every reagent in this protocol is selected to ensure a self-validating and robust system:

  • Azomethine Ylide Generation: We utilize the commercially available precursor N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine[2]. Upon treatment with a catalytic amount of Trifluoroacetic Acid (TFA), the methoxy group is eliminated, triggering desilylation to form a highly reactive, non-stabilized 1,3-dipole. This avoids the need for harsh thermal conditions that could polymerize the acrylate dipolarophile.

  • Fieser Workup: The reduction step employs a strict Fieser workup ( n g H 2​ O, n g 15% NaOH, 3n g H 2​ O). This is critical; it forces the aluminum byproducts to precipitate as a granular, easily filterable sodium aluminate salt, avoiding the intractable gelatinous emulsions that typically ruin yields in LiAlH 4​ reductions.

  • In-Process Validation: Each step includes specific Thin Layer Chromatography (TLC) stains (e.g., Ninhydrin for the final secondary amine) to ensure the chemist can definitively validate the success of the intermediate before proceeding.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for a 10.0 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Methyl 2-phenylacrylate162.191.001.62 g (10.0 mmol)Dipolarophile
N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine237.421.202.85 g (12.0 mmol)Azomethine Ylide Precursor[2]
Trifluoroacetic Acid (TFA)114.020.1076 µL (1.0 mmol)Acid Catalyst
Lithium Aluminum Hydride (LiAlH 4​ )37.952.000.61 g (16.0 mmol)*Reducing Agent
Palladium on Carbon (10 wt% Pd/C)N/A0.01 (Pd)75 mgHydrogenolysis Catalyst

*Calculated based on the theoretical 8.0 mmol yield of the intermediate ester.

Experimental Workflows

SynthesisWorkflow SM1 Methyl 2-phenylacrylate + Azomethine Precursor Step1 Step 1: [3+2] Cycloaddition (TFA, DCM, 0 °C to RT) SM1->Step1 Int1 Methyl 1-benzyl-3-phenyl pyrrolidine-3-carboxylate Step1->Int1 Step2 Step 2: Ester Reduction (LiAlH4, THF, 0 °C to RT) Int1->Step2 Int2 (1-Benzyl-3-phenylpyrrolidin -3-yl)methanol Step2->Int2 Step3 Step 3: N-Debenzylation (H2, Pd/C, MeOH, RT) Int2->Step3 Product (3-Phenylpyrrolidin-3-yl)methanol Target Molecule Step3->Product

Figure 1: Three-step continuous workflow for the synthesis of (3-Phenylpyrrolidin-3-yl)methanol.

Step 1: Synthesis of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Reaction: Dissolve methyl 2-phenylacrylate (1.62 g, 10.0 mmol) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (2.85 g, 12.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0 °C using an ice-water bath. Add TFA (76 µL, 1.0 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 14 hours.

  • Validation: Check reaction progress via TLC (Hexanes/EtOAc 4:1). The product will appear as a new UV-active spot (Rf ~0.4) that stains positive (orange) with Dragendorff's reagent, confirming the presence of the tertiary amine.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes) to afford the intermediate ester.

Step 2: Synthesis of (1-Benzyl-3-phenylpyrrolidin-3-yl)methanol
  • Preparation: In a flame-dried 100 mL flask under Argon, suspend LiAlH 4​ (0.61 g, 16.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

  • Reduction: Dissolve the ester intermediate from Step 1 (assumed ~8.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes to control the exothermic hydrogen evolution.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester and the appearance of a highly polar baseline spot (the alcohol).

  • Fieser Workup: Cool the flask back to 0 °C. Strictly adhere to the following addition sequence with vigorous stirring:

    • Add 0.61 mL of DI water dropwise.

    • Add 0.61 mL of 15% aqueous NaOH dropwise.

    • Add 1.83 mL of DI water.

  • Isolation: Stir the mixture for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the intermediate alcohol.

Step 3: Synthesis of (3-Phenylpyrrolidin-3-yl)methanol
  • Preparation: Dissolve the (1-Benzyl-3-phenylpyrrolidin-3-yl)methanol intermediate (assumed ~7.0 mmol) in 30 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (75 mg). Safety Note: Pd/C can ignite methanol vapor; add the catalyst under a gentle stream of Argon.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas three times using a balloon. Stir the black suspension vigorously at room temperature under 1 atm of H 2​ for 12 hours.

  • Validation: TLC (DCM/MeOH/NH 4​ OH 90:9:1). The starting material will be consumed. The product will have a lower Rf and will stain intensely purple/pink with Ninhydrin upon heating, definitively proving the generation of the secondary amine.

  • Isolation: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite with an additional 20 mL of Methanol.

  • Final Yield: Concentrate the filtrate under reduced pressure to afford the target (3-Phenylpyrrolidin-3-yl)methanol as a solid powder.

References

  • Title: (3-phenylpyrrolidin-3-yl)
  • Source: Journal of the American Chemical Society (2011)
  • Title: N-Methoxymethyl-N-(trimethylsilylmethyl)

Sources

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for (3-Phenylpyrrolidin-3-yl)methanol

Introduction & Analyte Profiling (3-Phenylpyrrolidin-3-yl)methanol is a small, polar, basic molecule of significant interest in pharmaceutical drug development. Structurally, it consists of a basic secondary amine (pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(3-Phenylpyrrolidin-3-yl)methanol is a small, polar, basic molecule of significant interest in pharmaceutical drug development. Structurally, it consists of a basic secondary amine (pyrrolidine ring), a hydrophobic aromatic system (phenyl ring), and a hydrogen-bonding primary alcohol (methanol group).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic chromatographic challenge: the highly basic pyrrolidine nitrogen (estimated pKa ~10.4) is prone to severe peak tailing and poor retention on traditional silica-based reversed-phase columns due to secondary ion-exchange interactions with residual silanols[1]. This application note details a field-proven, causality-driven approach to developing and validating a stability-indicating HPLC method for this analyte, grounded in the ICH Q2(R2) regulatory framework[2].

Table 1: Estimated Physicochemical Properties
PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C11H15NODetermines molecular weight (177.24 g/mol ).
pKa (Pyrrolidine) ~10.4Highly basic; requires pH manipulation to control ionization state.
LogP ~1.5 - 2.0Moderately polar; requires high aqueous conditions for initial retention.
UV Absorbance λmax ~210 nmLacks extended conjugation; requires low-UV transparent mobile phases.

Chromatographic Strategy & Causality of Method Design

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method based on the fundamental thermodynamics of the analyte-stationary phase interaction.

  • Mobile Phase pH (The "High-pH" Strategy): At a low pH (e.g., pH 2.5), the pyrrolidine nitrogen is fully protonated. While this is a common starting point for many drugs, highly basic, polar compounds often exhibit poor retention and severe tailing under acidic conditions due to electrostatic interactions with ionized silanols[1]. By shifting the mobile phase to pH 10.0 , the pyrrolidine nitrogen is effectively neutralized[3]. This causality is twofold: it maximizes the analyte's hydrophobicity (increasing retention on the reversed-phase column) and completely eliminates the electrostatic attraction to residual silanols, yielding perfectly symmetrical peaks.

  • Stationary Phase Selection: Traditional silica columns undergo rapid dissolution at pH > 8.0. To execute the high-pH strategy, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. The incorporation of organic groups into the inorganic silica matrix provides extreme pH stability (pH 1–12) while maintaining the high efficiency of silica[4].

  • Organic Modifier & Detection: The isolated phenyl ring dictates that the primary UV absorption occurs via a π→π∗ transition near 210 nm. Acetonitrile is selected over methanol because it possesses a lower UV cutoff (190 nm vs. 205 nm) and lower viscosity, ensuring a stable baseline during gradient elution at low wavelengths[5].

Workflow A Analyte Profiling pKa ~10.4, logP ~1.5 B Stationary Phase Selection Hybrid C18 (pH 1-12 stable) A->B C Mobile Phase Optimization Ammonium Bicarbonate (pH 10.0) B->C D Gradient & Flow Rate Optimization C->D E Peak Shape & Resolution Acceptable? D->E E->C No (Tailing/Co-elution) F Method Validation (ICH Q2(R2)) E->F Yes (Symmetrical Peaks)

Fig 1. Iterative HPLC method development workflow for basic pharmaceutical analytes.

Experimental Protocols

Reagent and Mobile Phase Preparation

Self-Validating Note: Proper buffer preparation is the most critical variable in high-pH chromatography. Variations in ionic strength or pH will directly impact retention time and peak symmetry.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Accurately weigh 0.79 g of LC-MS grade Ammonium Bicarbonate and dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm).

    • Measure the pH using a calibrated pH meter. Carefully add dilute Ammonium Hydroxide dropwise until the pH reaches exactly 10.0 ± 0.05.

    • Filter through a 0.22 µm nylon or hydrophilic PTFE membrane.

  • Mobile Phase B (Acetonitrile):

    • Use 100% HPLC-grade Acetonitrile. No filtration is required if sourced directly from high-purity commercial bottles.

  • Diluent:

    • Prepare a 50:50 (v/v) mixture of Ultra-pure Water and Acetonitrile. Degas via sonication for 5 minutes.

Sample Preparation Workflow
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the (3-Phenylpyrrolidin-3-yl)methanol reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, vortex to dissolve, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent adsorption artifacts.

Chromatographic Conditions
Table 2: Optimized Instrument Parameters
ParameterSetting
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid)
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV/DAD at 210 nm (Reference: 360 nm, Bandwidth: 100 nm)
Autosampler Temp 5 °C (To prevent degradation of the analyte over long sequences)
Table 3: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (Retains polar analyte)
12.01090Linear ramp (Elutes hydrophobic impurities)
15.01090Column Wash
15.1955Return to initial conditions
20.0955Re-equilibration

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose (Assay and Purity), it must be rigorously validated according to the latest ICH Q2(R2) guidelines[2]. The self-validating nature of this protocol ensures that system suitability is confirmed prior to executing any validation parameters.

Validation V ICH Q2(R2) Validation Lifecycle S Specificity (Peak Purity via DAD) V->S L Linearity & Range (R² ≥ 0.999) V->L A Accuracy (Spike Recovery 98-102%) V->A P Precision (Repeatability RSD ≤ 2.0%) V->P R Robustness (pH, Temp, Flow variations) V->R

Fig 2. Core validation parameters defined by the ICH Q2(R2) regulatory framework.

System Suitability Testing (SST)

Before initiating validation, the system must pass predefined criteria using 6 replicate injections of the Working Standard Solution.

Table 4: System Suitability Criteria
ParameterAcceptance CriteriaRationale
Retention Time RSD ≤ 1.0%Ensures pump and gradient delivery stability.
Peak Area RSD ≤ 2.0%Ensures autosampler precision and injector linearity.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and physical bed integrity.
Execution of Validation Parameters
  • Specificity: Inject a blank (diluent), placebo (if applicable), and the working standard. Utilize the Diode Array Detector (DAD) to perform peak purity analysis. The purity angle must be less than the purity threshold, proving that the (3-Phenylpyrrolidin-3-yl)methanol peak is not co-eluting with any degradation products or solvent peaks[2].

  • Linearity and Reportable Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response[2].

  • Accuracy (Recovery): Spike known amounts of the reference standard into the sample matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%[2].

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze 6 independent sample preparations at the 100% concentration level on the same day. The Relative Standard Deviation (RSD) of the assay results must be ≤2.0% [2].

    • Intermediate Precision: Repeat the analysis on a different day, using a different analyst and a different HPLC system to ensure inter-day reliability[2].

  • Robustness: Deliberately induce small variations in the method parameters to test reliability[2]. Evaluate the impact of:

    • Mobile Phase pH: 9.8 and 10.2 (± 0.2 units).

    • Column Temperature: 35 °C and 45 °C (± 5 °C).

    • Flow Rate: 0.9 mL/min and 1.1 mL/min (± 10%).

    • Acceptance: System suitability criteria (Table 4) must still be met under all robust conditions.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.

Sources

Method

Application Note: (3-Phenylpyrrolidin-3-yl)methanol in Rational Drug Design

(3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3) is a highly versatile, rigidified chemical building block that has become increasingly prominent in modern medicinal chemistry . By incorporating a quaternary stereocen...

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Author: BenchChem Technical Support Team. Date: April 2026

(3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3) is a highly versatile, rigidified chemical building block that has become increasingly prominent in modern medicinal chemistry . By incorporating a quaternary stereocenter at the C3 position of a pyrrolidine ring, this scaffold projects a phenyl ring and a hydroxymethyl group in a precise, three-dimensional geometry. This unique topology makes it an exceptional bioisostere and scaffold for targeting complex protein ligand-binding domains (LBDs), particularly in immunology and neurology.

This application note provides a comprehensive guide to the structural rationale, therapeutic applications, and validated synthetic protocols for integrating (3-phenylpyrrolidin-3-yl)methanol into lead optimization workflows.

Structural Rationale & Physicochemical Profiling

The strategic value of the 3-phenylpyrrolidine core lies in its ability to restrict conformational flexibility while providing orthogonal vectors for functionalization. The basic pyrrolidine nitrogen serves as an ideal handle for amidation, sulfonylation, or reductive amination, while the primary alcohol allows for etherification or oxidation.

When designing drugs that must penetrate tight hydrophobic pockets while maintaining aqueous solubility, this scaffold offers an optimal balance of lipophilicity and polar surface area.

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale in Drug Discovery
Molecular Weight 177.24 g/mol Low MW provides ample room for late-stage functionalization without violating Lipinski’s Rule of 5.
LogP (predicted) ~1.3Favorable baseline lipophilicity for oral bioavailability and blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (NH, OH)Provides critical interaction points for anchoring into target protein polar pockets.
H-Bond Acceptors 2 (N, O)Enhances aqueous solubility and modulates target affinity.
Topological PSA 32.3 ŲHighly favorable for membrane permeability and intracellular target engagement.

Key Therapeutic Applications

Immunology: RORγt Inverse Agonists

The retinoic acid-related orphan receptor gamma t (RORγt) is a master transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. Inhibition of RORγt is a major therapeutic strategy for autoimmune diseases such as psoriasis and multiple sclerosis.

Recent structure-based drug design (SBDD) campaigns have successfully utilized the (3-phenylpyrrolidin-3-yl) scaffold to develop potent RORγt inverse agonists . X-ray crystallography reveals that when the pyrrolidine nitrogen is sulfonylated, the resulting sulfone backbone adopts a U-shaped conformation. The C3-phenyl group perfectly occupies a deep hydrophobic pocket within the RORγt LBD, while the hydroxymethyl-derived substituents engage in critical hydrogen-bonding networks, leading to high selectivity over related nuclear receptors like PXR and LXR .

RORgt_Pathway IL23 IL-23 Cytokine Receptor IL-23R / STAT3 Activation IL23->Receptor Binds RORgt RORγt Transcription Factor Receptor->RORgt Upregulates TargetGenes IL-17A, IL-17F Expression RORgt->TargetGenes Transcribes Inflammation Autoimmune Pathology TargetGenes->Inflammation Drives Inhibitor (3-Phenylpyrrolidin-3-yl) Inverse Agonist Inhibitor->RORgt Binds LBD (Inhibits)

Figure 1: Mechanism of (3-phenylpyrrolidin-3-yl)-derived RORγt inverse agonists in Th17 signaling.

Neurology: Anticonvulsant Agents

Beyond immunology, 3-phenylpyrrolidine derivatives have been extensively explored in central nervous system (CNS) indications. The scaffold's ability to cross the BBB makes it an excellent core for N-Mannich bases and succinimide derivatives, which have demonstrated significant efficacy in maximal electroshock (MES) seizure models by modulating voltage-gated ion channels .

Validated Synthetic Methodologies

To effectively utilize (3-phenylpyrrolidin-3-yl)methanol in a drug discovery program, chemists must perform orthogonal functionalization of the secondary amine and the primary alcohol. The following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.

Protocol A: Chemoselective N-Sulfonylation

Objective: To functionalize the secondary amine while leaving the primary alcohol intact, a critical step in synthesizing RORγt inverse agonists.

Causality & Rationale: The secondary amine is kinetically more nucleophilic than the primary alcohol. By utilizing a mild, sterically hindered base (N,N-diisopropylethylamine, DIPEA) at low temperatures (0 °C), the reaction is strictly driven toward N-sulfonylation. Stronger bases or higher temperatures would risk deprotonating the alcohol, leading to unwanted O-sulfonylation or di-substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (3-phenylpyrrolidin-3-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Self-validation: Ensure the solution is completely clear; any residual moisture will prematurely hydrolyze the sulfonyl chloride reagent.

  • Base Addition: Add 2.5 eq of DIPEA. Stir for 10 minutes at room temperature to ensure complete free-basing of the pyrrolidine (if the starting material was supplied as a hydrochloride salt).

  • Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.05 eq of the desired arylsulfonyl chloride dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes local concentration spikes that could force off-target O-sulfonylation.

  • Monitoring: Allow the reaction to warm to room temperature over 4 hours. Self-validation: Monitor via LC-MS. The product must present a dominant [M+H]+ peak corresponding to the N-sulfonylated mass, with <5% of the di-sulfonylated byproduct.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal O-Alkylation

Objective: To etherify the primary alcohol to extend the molecule into polar binding pockets.

Causality & Rationale: The primary alcohol requires a strong base (NaH) for deprotonation to form a reactive alkoxide. Consequently, the pyrrolidine nitrogen must be protected prior to this step (e.g., as a Boc carbamate or sulfonamide); otherwise, NaH would deprotonate the secondary amine, leading to competitive N-alkylation. Anhydrous DMF is selected as the solvent because it optimally solvates and stabilizes the alkoxide intermediate, accelerating the subsequent Sₙ2 displacement.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF (0.1 M) at 0 °C under an inert nitrogen atmosphere.

  • Alkoxide Formation: Dissolve 1.0 eq of the N-protected (3-phenylpyrrolidin-3-yl)methanol in a minimal volume of anhydrous DMF. Add this dropwise to the NaH suspension. Stir for 30 minutes at 0 °C. Self-validation: The visible evolution of hydrogen gas (bubbling) confirms active deprotonation and alkoxide formation.

  • Alkylation: Add 1.2 eq of the target alkyl halide (e.g., benzyl bromide) dropwise. Causality: Maintaining 0 °C during this addition prevents unwanted elimination reactions (E2) of the alkyl halide.

  • Reaction & Monitoring: Stir at room temperature for 12 hours. Self-validation: TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the starting material (lower Rf) and the appearance of a new, less polar product spot (higher Rf).

  • Workup: Carefully quench with ice-water to destroy excess NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) to remove all traces of DMF, followed by a final brine wash. Dry and concentrate.

Synthetic Workflow & Yield Optimization

Synthetic_Workflow Start (3-Phenylpyrrolidin-3-yl)methanol Scaffold Protect Step 1: N-Boc Protection (Chemoselective for Amine) Start->Protect Boc2O O_Alkylation Step 2: O-Alkylation (NaH, R-X, Anhydrous DMF) Protect->O_Alkylation R-X Deprotect Step 3: N-Boc Deprotection (TFA in DCM) O_Alkylation->Deprotect TFA N_Deriv Step 4: N-Sulfonylation (R-SO2Cl, Pyridine) Deprotect->N_Deriv R-SO2Cl Final Target Lead Compound (Purified API) N_Deriv->Final Isolation

Figure 2: Step-by-step synthetic workflow for orthogonal derivatization of the pyrrolidine scaffold.

Table 2: Standard Derivatization Yields & Reaction Conditions
Reaction TypeReagents / SolventsTemp / TimeExpected YieldMechanistic Note
N-Boc Protection Boc₂O, Et₃N, DCM0 °C to RT, 4h90–95%Chemoselective for amine over alcohol due to higher nucleophilicity.
O-Alkylation NaH, R-Br, DMF0 °C to RT, 12h70–85%Requires strictly anhydrous conditions to prevent NaH quenching.
O-Mitsunobu DEAD, PPh₃, R-OH, THF0 °C to RT, 16h60–75%Alternative to alkylation for coupling complex or sensitive alcohols.
N-Sulfonylation R-SO₂Cl, Pyridine, DCM0 °C to RT, 6h80–90%Pyridine acts synergistically as both a base and a nucleophilic catalyst.

References

  • Duan, J. J.-W., et al. "Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • Lu, Z., et al. "Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 2019. URL:[Link]

  • Kamiński, K., et al. "Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

Application

Application Note: Catalytic Reduction Methods for Synthesizing (3-Phenylpyrrolidin-3-yl)methanol

Executive Summary (3-Phenylpyrrolidin-3-yl)methanol (CAS 52423-75-3) is a highly valued chiral building block and intermediate in the synthesis of bioactive molecules, including pyrrolidine-based iminosugars and potent α...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Phenylpyrrolidin-3-yl)methanol (CAS 52423-75-3) is a highly valued chiral building block and intermediate in the synthesis of bioactive molecules, including pyrrolidine-based iminosugars and potent α -glucosidase inhibitors[1]. Historically, the reduction of pyrrolidine-3-carboxylate esters to their corresponding alcohols has relied heavily on stoichiometric metal hydrides such as Lithium Aluminum Hydride (LAH)[1][2]. While effective, LAH reactions generate copious amounts of aqueous aluminum waste, pose severe safety risks upon scale-up, and suffer from poor atom economy.

This application note details modern, scalable catalytic reduction methodologies to synthesize (3-Phenylpyrrolidin-3-yl)methanol. By leveraging transition-metal catalysis—specifically Ruthenium-catalyzed ester hydrogenation and Palladium-catalyzed N-debenzylation—process chemists can achieve high-yielding, chemoselective reductions with significantly reduced E-factors (kg waste per kg product)[3][4].

Mechanistic Overview & Causality

To synthesize the target molecule via catalytic reduction, two primary strategic nodes are utilized depending on the upstream precursor:

Pathway A: Direct Ruthenium-Catalyzed Ester Hydrogenation

When starting from a 3-phenylpyrrolidine-3-carboxylate ester, traditional LAH can be replaced by homogeneous Ruthenium pincer complexes, such as Ru-MACHO (Carbonylchlorohydrido[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)) or Milstein's PNN-Ru catalyst[3][5].

  • Causality of Catalyst Choice: Ru-MACHO is specifically selected because it resists deactivation by side-carbonylation reactions—a common failure mode in ester hydrogenations[3].

  • Mechanism: The reduction operates via a bifunctional "metal-ligand cooperation" mechanism. The precatalyst is activated by a strong base (e.g., NaOMe or t-BuOK) to form a catalytically active ruthenium dihydride species[3][5]. Molecular hydrogen is heterolytically cleaved across the Ru-N bond. The ester coordinates to the metal center, followed by a concerted transfer of a hydride from Ruthenium and a proton from the ligand's amine group to the ester carbonyl, yielding a hemiacetal intermediate that collapses to an aldehyde and is rapidly reduced in a second cycle to the final alcohol[5].

Pathway B: Palladium-Catalyzed N-Debenzylation (Hydrogenolysis)

If the pyrrolidine ring was constructed via a 1,3-dipolar cycloaddition using an N-benzyl azomethine ylide, the resulting intermediate is (1-benzyl-3-phenylpyrrolidin-3-yl)methanol[2].

  • Causality of Catalyst Choice: To unmask the secondary amine and yield the target product, catalytic hydrogenolysis using 10% Pd/C under H2​ pressure is employed. Palladium is highly specific for the oxidative addition and subsequent cleavage of benzylic C-N bonds without reducing the phenyl ring or the primary alcohol[2]. An acidic additive (e.g., HCl) is often used to protonate the resulting pyrrolidine, preventing the basic nitrogen from poisoning the Palladium catalyst.

G A 3-Phenylpyrrolidine-3-carboxylate (Ester Precursor) C (3-Phenylpyrrolidin-3-yl)methanol (Target Molecule) A->C Ru-MACHO / H2 (Ester Hydrogenation) B (1-Benzyl-3-phenylpyrrolidin-3-yl)methanol (N-Protected Precursor) B->C Pd/C / H2 (N-Debenzylation)

Caption: Catalytic reduction pathways for synthesizing (3-Phenylpyrrolidin-3-yl)methanol.

Quantitative Data Presentation

The transition from stoichiometric to catalytic methods yields profound improvements in process sustainability and safety. Table 1 summarizes the operational metrics of the discussed methods.

Table 1: Comparison of Reduction Methods for (3-Phenylpyrrolidin-3-yl)methanol Synthesis

ParameterStoichiometric LAH[2]Ru-MACHO Hydrogenation[3]Pd/C Debenzylation[2]
Reaction Type Hydride ReductionCatalytic HydrogenationCatalytic Hydrogenolysis
Precursor Pyrrolidine-3-esterPyrrolidine-3-esterN-Benzyl-pyrrolidine-3-methanol
Catalyst Loading N/A (Stoichiometric, 2-5 eq)0.05 - 0.1 mol%5 - 10 wt% Pd/C
Pressure ( H2​ ) Ambient5 - 20 bar50 - 100 psi (3.5 - 7 bar)
Temperature 0 °C to Reflux80 - 100 °C25 - 50 °C
Atom Economy Poor (Al waste)ExcellentHigh (Toluene byproduct)
E-Factor High (>20)Low (<5)Low (<5)

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction fidelity.

Protocol 1: Synthesis via Ru-MACHO Catalyzed Ester Hydrogenation

This protocol reduces methyl 3-phenylpyrrolidine-3-carboxylate to the target methanol derivative.

Reagents:

  • Methyl 3-phenylpyrrolidine-3-carboxylate (1.0 eq, 100 mmol)

  • Ru-MACHO precatalyst (0.05 mol%)[3]

  • Sodium methoxide (NaOMe) (2.0 mol%)

  • Anhydrous Methanol (0.5 M relative to substrate)

  • Hydrogen gas (UHP grade)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure Parr autoclave with the ester substrate, Ru-MACHO precatalyst, and NaOMe.

  • Solvent Addition: Add anhydrous methanol. Causality: Methanol is chosen as it is the byproduct of the methyl ester reduction, preventing transesterification mixtures and acting as a non-inhibitory solvent for the Ru-MACHO complex[3].

  • Purging: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the vessel with H2​ (3 cycles of pressurizing to 5 bar and venting).

  • Reaction: Pressurize the autoclave to 20 bar H2​ and heat to 90 °C with vigorous stirring (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • In-Process Control (IPC): Monitor the reaction via the H2​ gas-uptake curve. The reaction is self-validating when the pressure drop ceases (typically 4-6 hours), indicating complete conversion. Confirm via HPLC (UV 220 nm)[3].

  • Workup: Cool the reactor to room temperature and carefully vent the H2​ . Filter the mixture through a short pad of Celite to remove catalyst traces. Concentrate under reduced pressure to yield the crude (3-Phenylpyrrolidin-3-yl)methanol.

G R1 Ru-MACHO Precatalyst R2 Active Ru-Dihydride Species R1->R2 + Base, + H2 R3 Ester Substrate Coordination R2->R3 + Ester R4 Hydride Transfer & Cleavage R3->R4 Bifunctional Transfer R5 Aldehyde Intermediate R4->R5 - Alkoxide R6 Alcohol Product Release R5->R6 + H2 (2nd cycle) R6->R2 Catalyst Regeneration

Caption: Metal-ligand cooperative mechanism of Ru-MACHO for ester hydrogenation.

Protocol 2: Synthesis via Pd/C Catalyzed N-Debenzylation

This protocol removes the benzyl protecting group from (1-benzyl-3-phenylpyrrolidin-3-yl)methanol.

Reagents:

  • (1-Benzyl-3-phenylpyrrolidin-3-yl)methanol (1.0 eq, 100 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate)[2]

  • 4 M HCl in Dioxane (1.0 eq)

  • Ethanol (10 volumes)

Step-by-Step Methodology:

  • Preparation: To a solution of the N-benzyl precursor in ethanol, add 4 M HCl in dioxane. Causality: Protonation of the pyrrolidine nitrogen prevents it from coordinating to and poisoning the palladium surface, while also increasing the electrophilicity of the benzylic carbon, drastically accelerating the hydrogenolysis rate[2].

  • Catalyst Addition: Carefully add 10% Pd/C under a blanket of nitrogen to prevent ignition of the solvent vapors.

  • Hydrogenation: Transfer the resulting slurry to a hydrogenation vessel. Pressurize with H2​ to 100 psi (approx. 6.9 bar)[2].

  • Reaction: Agitate the mixture at room temperature for 24-48 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting material via TLC (75% CMA-50 in CMA-80) or LC-MS[2]. The system validates itself when the mass of the N-benzyl starting material is fully replaced by the [M+H]+ peak of the debenzylated product.

  • Workup: Purge the vessel with nitrogen. Filter the catalyst through a tightly packed Celite bed (Caution: Pd/C can be pyrophoric when dry). Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the filtrate under vacuum to furnish (3-Phenylpyrrolidin-3-yl)methanol hydrochloride as a homogeneous solid[2].

References

  • Chen, X., et al. "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition". Organic Process Research & Development - ACS Publications, 2005. Available at: [Link]

  • "A Facile Synthesis of Pyrrolidine-Based Iminosugars as Potential Alpha-Glucosidase Inhibitors". ResearchGate, 2021. Available at: [Link]

  • "Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates". Organic Process Research & Development - ACS Publications, 2020. Available at:[Link]

  • "Revised Mechanisms of the Catalytic Alcohol Dehydrogenation and Ester Reduction with the Milstein PNN Complex of Ruthenium". Organometallics - ACS Publications, 2020. Available at: [Link]

  • "Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation". RSC Publishing, 2020. Available at:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (3-Phenylpyrrolidin-3-yl)methanol

Executive Summary (3-Phenylpyrrolidin-3-yl)methanol is a highly versatile, privileged structural scaffold frequently utilized in modern drug discovery. Its unique steric and electronic properties make it a critical build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Phenylpyrrolidin-3-yl)methanol is a highly versatile, privileged structural scaffold frequently utilized in modern drug discovery. Its unique steric and electronic properties make it a critical building block in the development of [1] and [2]. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, understanding the exact mass spectrometry (MS) fragmentation behavior of this molecule is essential for accurate metabolite identification and quantitative bioanalysis. This application note details the mechanistic causality of its fragmentation, provides a self-validating LC-MS/MS protocol, and maps the diagnostic ion pathways.

Mechanistic Causality of Fragmentation

The fragmentation of (3-Phenylpyrrolidin-3-yl)methanol (Exact Mass: 177.1154 Da) under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) is governed by the relative stabilities of the resulting carbocations and the lability of its functional groups.

  • Primary Dehydration (m/z 178.12 m/z 160.11): The most thermodynamically favorable initial fragmentation event is the neutral loss of water (-18.01 Da). The hydroxymethyl group is located at the C3 position, adjacent to a quaternary center bearing a phenyl ring. The loss of H2​O is rapidly driven by the formation of a highly stabilized tertiary/benzylic-like carbocation or an exocyclic double bond. This facile dehydration is a well-documented phenomenon in the fragmentation of [3].

  • Pyrrolidine Ring Cleavage (m/z 160.11 m/z 143.09): Following dehydration, the strained pyrrolidine ring undergoes α -cleavage and subsequent neutral loss of ammonia ( NH3​ , -17.03 Da) or methylenimine. This ring-opening mechanism is highly characteristic of [4][5].

  • Deep Aromatic Fragmentation (m/z 91.05 and m/z 77.04): At elevated collision energies, the aliphatic core completely disintegrates, leaving behind the highly stable ( C7​H7+​ , m/z 91.05) and the phenyl cation ( C6​H5+​ , m/z 77.04). The tropylium ion forms via ring expansion of the benzyl moiety, serving as a definitive diagnostic marker for the presence of the mono-substituted phenyl ring[6].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, this protocol employs a Collision Energy (CE) Ramping Strategy coupled with MS3 Validation . This self-validating system ensures that lower-mass fragments are definitively proven to be descendants of the primary dehydrated intermediate, eliminating the risk of misidentifying co-eluting isobaric contaminants.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (3-Phenylpyrrolidin-3-yl)methanol in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50% Acetonitrile / 50% Ultrapure Water containing 0.1% Formic Acid (v/v) to promote protonation.

Phase 2: UPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The sub-2-micron particle size ensures sharp peak shapes, minimizing MS source contamination from peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

  • Flow Rate: 0.4 mL/min.

Phase 3: HRMS Detection & Energy Ramping
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Perform targeted MS/MS (Product Ion Scan) on the precursor[M+H]+ at m/z 178.1226.

  • Energy Ramping: Acquire spectra at three distinct Collision Energies: 15 eV (to capture the intact precursor and primary water loss), 25 eV (to capture ring cleavage), and 45 eV (to drive tropylium/phenyl formation).

Phase 4: MS3 Validation (The Trust Mechanism)
  • Isolate the precursor ion (m/z 178.12) in Q1.

  • Apply 15 eV in the collision cell (Q2) to generate the m/z 160.11 fragment.

  • Trap and isolate the m/z 160.11 ion, then subject it to secondary CID at 30 eV.

  • Validation Check: The appearance of m/z 143.09 and m/z 91.05 in this MS3 spectrum mathematically proves they are downstream products of the dehydrated molecule.

MS_Workflow Prep Sample Prep 1 µg/mL in 50% MeOH LC UPLC Separation C18, 5-95% Gradient Prep->LC ESI ESI(+) Ionization [M+H]+ m/z 178.12 LC->ESI CID Energy Ramping CID 15 eV to 45 eV ESI->CID MS3 MS³ Validation Isolate m/z 160.11 CID->MS3

Caption: Self-validating LC-MS/MS workflow for comprehensive fragmentation profiling.

Quantitative Data Presentation

The table below summarizes the high-resolution mass spectrometry data, detailing the shift in relative abundance as collision energy increases.

Fragment IonExact m/zElemental FormulaRel. Abundance (15 eV)Rel. Abundance (45 eV)Diagnostic Significance
Precursor 178.1226 [C11​H16​NO]+ 100%5%Intact protonated molecule
Dehydration 160.1121 [C11​H14​N]+ 85%15%Confirms labile hydroxymethyl group
Ring Cleavage 143.0856 [C11​H11​]+ 10%45%Indicates pyrrolidine nitrogen loss
Tropylium 91.0548 [C7​H7​]+ 2%100%Hallmark of benzyl/phenyl-alkyl systems
Phenyl 77.0391 [C6​H5​]+ 0%60%Deep core aromatic fragmentation

Fragmentation Pathway Visualization

The diagram below maps the logical sequence of the collision-induced dissociation cascade, derived from the MS3 validation data.

MS_Pathway N1 [M+H]+ m/z 178.12 N2 [M+H - H2O]+ m/z 160.11 N1->N2 -H2O (-18 Da) N3 Tropylium Ion m/z 91.05 N1->N3 Alpha-Cleavage N2->N3 Ring Opening N5 Ring Cleavage m/z 143.09 N2->N5 -NH3 (-17 Da) N4 Phenyl Cation m/z 77.04 N3->N4 -CH2 (-14 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for (3-Phenylpyrrolidin-3-yl)methanol.

References

  • Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist ACS Medicinal Chemistry Letters URL:[Link]

  • WIPO (PCT)
  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry The Journal of Chemical Physics URL:[Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones International Journal of Mass Spectrometry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in (3-Phenylpyrrolidin-3-yl)methanol Extraction

Welcome to the technical support center for the synthesis and purification of (3-Phenylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (3-Phenylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this valuable pyrrolidine derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My final product of (3-Phenylpyrrolidin-3-yl)methanol is an oil or a low-melting solid, but I expect a crystalline solid. What is the likely cause?

This is a common issue and often points to the presence of residual solvents or unreacted starting materials. Even small amounts of impurities can disrupt the crystal lattice, leading to a lower melting point or preventing crystallization altogether.

  • Residual Solvents: Solvents used in the workup and extraction, such as ethyl acetate, dichloromethane, or methanol, can be stubborn to remove.

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like methyl 5-oxo-pyrrolidine-3-carboxylate or unreduced intermediates.[1]

Actionable Advice:

  • Drying: Ensure your product is thoroughly dried under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C).

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can often induce crystallization by dissolving the oily impurities while the desired product precipitates.

  • Purity Analysis: Before more extensive purification, confirm the presence of impurities via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: My NMR spectrum shows a complex multiplet in the aromatic region (7.0-7.5 ppm) instead of the expected clean signals for the phenyl group. What are these extra peaks?

Unexpected aromatic signals often suggest the presence of phenyl-containing byproducts. The specific impurity will depend on your synthetic strategy. A common route to 3-substituted pyrrolidines involves the reduction of a carbonyl group. Incomplete reduction or side reactions can lead to various impurities.

Potential Impurities and Their Sources:

ImpurityPotential SourceExpected ¹H NMR Signals (Aromatic Region)
3-Phenylpyrrolidin-3-one Incomplete reduction of a ketone precursor.Complex multiplet, potentially shifted downfield compared to the desired product due to the electron-withdrawing ketone.
Biphenyl From side reactions in a Suzuki or other cross-coupling reaction if used in the synthesis.Multiple distinct signals in the aromatic region.
Unreacted Phenyl-containing Starting Material e.g., a phenyl boronic acid or halide.Signals corresponding to the specific starting material.

Troubleshooting Workflow:

start Complex Aromatic Signals in NMR check_sm Compare with NMR of Starting Materials start->check_sm is_sm Starting Material Present? check_sm->is_sm purify_sm Recrystallization or Column Chromatography is_sm->purify_sm Yes not_sm Consider Byproducts is_sm->not_sm No check_byproducts Analyze for Expected Byproducts (e.g., ketone intermediate) not_sm->check_byproducts is_byproduct Byproduct Identified? check_byproducts->is_byproduct purify_byproduct Column Chromatography with appropriate eluent is_byproduct->purify_byproduct Yes unknown Further Characterization (LC-MS, HRMS) is_byproduct->unknown No start Impurity with Similar Polarity Identified try_gradient Attempt Shallow Gradient on Silica Gel start->try_gradient success_gradient Separation Achieved? try_gradient->success_gradient try_alumina Try Alumina Column Chromatography success_gradient->try_alumina No end_success Pure Product Obtained success_gradient->end_success Yes success_alumina Separation Achieved? try_alumina->success_alumina try_rp Attempt Reverse-Phase (C18) HPLC success_alumina->try_rp No success_alumina->end_success Yes success_rp Separation Achieved? try_rp->success_rp success_rp->end_success Yes end_fail Consider Derivatization or Alternative Synthesis success_rp->end_fail No

Sources

Optimization

Technical Support Center: Optimizing (3-Phenylpyrrolidin-3-yl)methanol Derivative Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of (3-Phenylpyrrolidin-3-yl)methanol derivatives. These compounds are highly valued building blocks in medicinal chemistry, particularly for cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (3-Phenylpyrrolidin-3-yl)methanol derivatives. These compounds are highly valued building blocks in medicinal chemistry, particularly for central nervous system (CNS) therapeutics and anticonvulsant drug discovery[1][2]. However, establishing the C3 quaternary stereocenter and managing the polarity of the resulting amino alcohols present significant synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common bottlenecks in both chemical and biocatalytic workflows.

Synthesis & Optimization Workflow

The following diagram outlines the two primary pathways for synthesizing (3-Phenylpyrrolidin-3-yl)methanol derivatives: classical chemical reduction and advanced biocatalytic Baldwin cyclization.

G Start Precursor Selection (Epoxide/Oxetane or Pyrrolidine-2,5-dione) BioRoute Biocatalytic Route (LEH Enzyme Mutants) Start->BioRoute ChemRoute Classical Chemical Route (Grignard Addition & Reduction) Start->ChemRoute Baldwin Asymmetric Baldwin Cyclization (Water-free Active Site) BioRoute->Baldwin Reduction LiAlH4 / BH3 Reduction (THF, Reflux) ChemRoute->Reduction Purification Chiral Resolution & Chromatographic Purification Baldwin->Purification Reduction->Purification Product Enantiopure (3-Phenylpyrrolidin-3-yl)methanol Derivatives Purification->Product

Figure 1: Strategic pathways for the synthesis of (3-Phenylpyrrolidin-3-yl)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I overcome poor enantioselectivity during the formation of the C3 quaternary stereocenter?

A: In classical chemical synthesis (e.g., adding a phenyl Grignard reagent to a pyrrolidin-3-one derivative), facial selectivity is often poor due to the relatively flat nature of the five-membered ring. If chiral auxiliaries fail, we recommend pivoting to a biocatalytic approach .

Recent breakthroughs have demonstrated that engineered Limonene Epoxide Hydrolase (LEH) mutants (e.g., Y53F/N55A) can catalyze the asymmetric Baldwin cyclization of amino-substituted epoxides and oxetanes to yield enantiopure (R)-(1-benzyl-3-phenylpyrrolidin-3-yl)methanol[3][4]. The key to this causality is the rational mutagenesis of the active site, which shuts down the undesired natural water-mediated ring-opening (hydrolysis) and forces the intramolecular cyclization pathway[3].

Q2: Why am I seeing incomplete reduction of my 3-phenylpyrrolidine-2,5-dione precursor?

A: 3-Phenylpyrrolidine-2,5-diones (succinimides) are notoriously resistant to mild reducing agents[1][5]. If you are using NaBH4​ or LiBH4​ , the reaction will stall at the hemiaminal stage or fail entirely.

  • The Causality: The imide carbonyls are highly stabilized by resonance with the central nitrogen lone pair.

  • The Solution: You must use a strong, electrophilic reducing agent like Borane-Tetrahydrofuran complex ( BH3​⋅THF ) or a powerful nucleophilic agent like Lithium Aluminum Hydride ( LiAlH4​ ). BH3​ is often preferred because it coordinates directly to the imide carbonyl oxygen, activating it for hydride transfer while simultaneously protecting the basic nitrogen.

Q3: What is the best strategy for N-benzyl deprotection without hydrogenolyzing the C3-OH bond?

A: The benzylic nature of the C3 position (since it is adjacent to a phenyl ring) makes the tertiary alcohol susceptible to hydrogenolysis under standard Pd/C and H2​ conditions. To selectively remove the N-benzyl group:

  • Switch from standard Pd/C to Pearlman’s Catalyst ( Pd(OH)2​/C ).

  • Add a catalytic amount of acetic acid or HCl. Protonating the pyrrolidine nitrogen drastically reduces the electron density in the ring, disfavoring the formation of the carbocation intermediate required for C-O bond cleavage.

Troubleshooting Guide & Quantitative Data

Table 1: Reagent and Solvent Effects on Imide Reduction to Pyrrolidin-3-yl Methanols
Reducing AgentSolventTemp (°C)Time (h)Conversion (%)Byproducts / Issues
NaBH4​ MeOH2524< 5%Unreactive starting material.
LiAlH4​ THF65 (Reflux)4> 95%Basic workup required; emulsion formation common.
BH3​⋅THF THF65 (Reflux)6> 98%Requires acidic quench to break B-N complex.
Red-Al Toluene80385%Cleavage of sensitive protecting groups.

Note: Conversion rates are based on standard 1-benzyl-3-phenylpyrrolidine-2,5-dione substrates. Data synthesized from standard reduction protocols in medicinal chemistry[6][7].

Self-Validating Experimental Protocol

Standard Operating Procedure: Reduction of 3-Phenylpyrrolidine-2,5-dione using BH3​⋅THF

This protocol is designed with built-in validation steps to ensure the reduction proceeds to completion without stalling at the intermediate amide.

Materials:

  • 1-Benzyl-3-phenylpyrrolidine-2,5-dione (1.0 eq)

  • BH3​⋅THF (1.0 M in THF, 4.0 eq)

  • Anhydrous THF

  • 6M HCl (for quenching)

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve the imide precursor (10 mmol) in anhydrous THF (30 mL) in a flame-dried, two-neck round-bottom flask. Cool to 0 °C using an ice bath.

  • Addition: Dropwise add the BH3​⋅THF solution (40 mL, 40 mmol) over 30 minutes. Self-Validation Check: Vigorous bubbling (hydrogen gas evolution) indicates active coordination and initial reduction.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) should disappear completely, replaced by a highly polar baseline spot (the amine-borane complex).

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully add 6M HCl (15 mL) dropwise to destroy excess borane and break the stable nitrogen-borane complex. Heat the quenched mixture to 60 °C for 1 hour. Mechanistic Insight: Failing to heat with acid will result in artificially low yields, as the product remains trapped as an unextractable borane adduct.

  • Workup: Cool to room temperature, basify to pH 12 using 6M NaOH, and extract with Dichloromethane ( 3×30 mL). Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the crude (1-benzyl-3-phenylpyrrolidin-3-yl)methanol.

References

  • Kamiński, K., Obniska, J., Chlebek, I., & Zajdel, P. (2012). Design, synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones. Science24.
  • Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., & Obniska, J. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC.
  • Qu, G., Li, X., Sun, Z.T., et al. (2022). Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles. Nature Communications. (RCSB PDB Entry 7XEF).
  • Obniska, J., Zeic, A., & Zagórska, A. (2002). Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives. Acta Poloniae Pharmaceutica.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of (3-Phenylpyrrolidin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with the chiral resolution of (3-Phenylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with the chiral resolution of (3-Phenylpyrrolidin-3-yl)methanol. This molecule presents unique analytical challenges due to the presence of a basic secondary amine within the pyrrolidine ring, a primary hydroxymethyl group, and a sterically demanding phenyl ring at the C3 chiral center.

This guide is structured to provide actionable, self-validating protocols and troubleshooting logic for researchers and drug development professionals.

Section 1: Diagnostic Workflows & Method Selection

Q: How do I select the most appropriate chiral resolution method for (3-Phenylpyrrolidin-3-yl)methanol? A: Method selection is dictated by your operational scale and the specific downstream application of the enantiomer. For analytical determination or micro-preparative isolation (<100 mg), Direct Chiral HPLC is the gold standard due to its rapid turnaround. For preparative scale (>1 g), Diastereomeric Salt Crystallization or Enzymatic Kinetic Resolution is required to ensure cost-efficiency and scalability.

MethodSelection Start Racemic (3-Phenylpyrrolidin- 3-yl)methanol Analytical Analytical Scale (< 100 mg) Start->Analytical Prep Preparative Scale (> 1 g) Start->Prep HPLC Direct Chiral HPLC (Polysaccharide CSP) Analytical->HPLC Protect N-Protection (e.g., Boc) Required? Prep->Protect Salt Diastereomeric Salt Crystallization Protect->Salt Yes (Chiral Acids) Enzyme Enzymatic Kinetic Resolution (CALB) Protect->Enzyme No (Direct Acylation)

Decision matrix for chiral resolution of pyrrolidine derivatives based on scale.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: What is the standard protocol for developing a direct chiral HPLC method for this compound? A: To achieve baseline separation, follow this self-validating analytical protocol [1]:

  • Column Selection & Equilibration: Install a polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H). Flush the system with the mobile phase until the baseline stabilizes (typically 10-15 column volumes).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL. Self-Validation: Filter through a 0.22 µm PTFE syringe filter to prevent column frit clogging.

  • Injection & Run: Inject 10 µL of the sample. Run the method under isocratic conditions at 1.0 mL/min.

  • Data Analysis: Calculate the resolution factor ( Rs​ ). Self-Validation: Do not scale up to preparative HPLC unless analytical Rs​≥1.5 .

Table 1: Optimized HPLC Parameters & Mechanistic Rationale

ParameterOptimized ValueCausality / Mechanistic Rationale
Stationary Phase Chiralcel® OD-H (Cellulose-based)Cellulose backbone provides optimal steric cavities for the 3-phenyl group, enhancing chiral recognition via π-π interactions.
Mobile Phase Hexane / Isopropanol (85:15 v/v)Normal phase kinetics balance the elution of the polar hydroxymethyl group while maintaining strong CSP interactions.
Basic Modifier 0.1% Diethylamine (DEA)Competitively binds to residual acidic silanols on the silica support, preventing secondary amine tailing.
Flow Rate & Temp 1.0 mL/min at 25 °CStandard thermodynamic conditions to ensure reproducible mass transfer inside the column.
Detection UV at 210 nm and 254 nm254 nm specifically targets the phenyl chromophore, minimizing background noise from the mobile phase.

Q: Why do I observe severe peak tailing and poor resolution of the enantiomers during direct chiral HPLC? A: Causality: The secondary amine in the pyrrolidine ring strongly interacts with residual acidic silanols on the silica support of the CSP. This secondary ion-exchange interaction disrupts the primary chiral recognition mechanism (hydrogen bonding and steric fit), leading to broad, tailing peaks. Solution: You must add 0.1% to 0.2% of a basic modifier like Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, masking the silanol sites and forcing the analyte to interact exclusively with the chiral selector [1].

Section 3: Preparative Resolution via Diastereomeric Salts

Q: What is the step-by-step methodology for diastereomeric salt resolution? A: For bulk separation, diastereomeric salt crystallization exploits the differential solubility of the formed salts.

  • N-Boc Protection: React racemic (3-Phenylpyrrolidin-3-yl)methanol with Di-tert-butyl dicarbonate (Boc 2​ O) and Triethylamine (TEA) in Dichloromethane (DCM) for 4 hours. Extract and concentrate to yield the N-Boc protected racemate.

  • Salt Formation: Dissolve the N-Boc protected racemate in a hot mixture of Methanol/Ethyl Acetate (1:1 v/v). Add 0.5 equivalents of a chiral resolving agent (e.g., (+)-Mandelic Acid).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath at 4 °C for 12 hours to induce crystallization of the less soluble diastereomeric salt.

  • Liberation & Validation: Filter the crystals. Suspend them in water, neutralize with 1M NaOH, and extract with Ethyl Acetate. Self-Validation: Run the liberated N-Boc intermediate on analytical chiral HPLC. Proceed to step 5 only if enantiomeric excess (ee) > 99%. If ee < 99%, recrystallize the salt.

  • Deprotection: Remove the Boc group using Trifluoroacetic Acid (TFA) in DCM to yield the pure enantiomer.

Q: Why is N-Boc protection strictly required before adding the chiral resolving acid? A: Causality: If the pyrrolidine nitrogen is left unprotected, the chiral acid will simply protonate the highly basic secondary amine. This creates a highly soluble, tightly bound ion pair that resists crystallization. Furthermore, the free amine and primary hydroxyl group form complex inter- and intramolecular hydrogen bonding networks that favor solvation over crystal lattice formation. N-Boc protection removes the basic amine's interference, increases the molecule's lipophilicity, and forces the chiral acid to interact primarily with the steric environment of the C3 chiral center [1].

Section 4: Enzymatic Kinetic Resolution & Advanced Biocatalysis

Q: How can I use enzymatic kinetic resolution to separate the enantiomers? A: Lipase-catalyzed acylation is highly effective for primary alcohols.

  • Reaction Setup: Dissolve the racemic substrate in Methyl tert-butyl ether (MTBE).

  • Enzymatic Acylation: Add immobilized Candida antarctica lipase B (CALB, Novozym 435) and 2.0 equivalents of vinyl acetate (acyl donor).

  • In-Process Monitoring: Incubate at 35 °C with orbital shaking (150 rpm). Self-Validation: Monitor conversion via HPLC. Stop the reaction strictly at 50% conversion to ensure maximum ee for both the unreacted alcohol and the acylated product.

  • Separation & Hydrolysis: Filter off the immobilized enzyme. Separate the unreacted enantiomer from the acylated enantiomer via standard silica gel flash chromatography. Hydrolyze the acylated fraction using K 2​ CO 3​ in Methanol to recover the second enantiomer.

Q: Can we bypass racemate resolution and synthesize the chiral enantiomers directly? A: Yes. Recent advancements in biocatalysis have enabled the direct asymmetric synthesis of chiral heterocycles. Engineered mutants of Limonene-1,2-epoxide hydrolase (LEH) (e.g., the Y53F/N55A mutant) can catalyze a Baldwin-type cyclization of amino-substituted epoxides or oxetanes. By reshaping the active-site environment, the enzyme directs the intramolecular nitrogen nucleophile to attack, directly yielding the chiral pyrrolidine derivative with up to 99% ee, bypassing the need for downstream resolution entirely [2].

LEH_Pathway Substrate Amino-substituted Epoxide/Oxetane WT_LEH Wild-Type LEH (Hydrolysis) Substrate->WT_LEH Mutant_LEH Engineered LEH Mutant (e.g., Y53F/N55A) Substrate->Mutant_LEH Diol Vicinal Diol (Undesired) WT_LEH->Diol H2O Attack ChiralHet Chiral Pyrrolidine Derivative (High ee%) Mutant_LEH->ChiralHet Baldwin Cyclization (Intramolecular N-Attack)

Engineered LEH biocatalytic pathway for asymmetric Baldwin cyclization.

References

  • Li, J.-K., Qu, G., Li, X., Tian, Y., Cui, C., Zhang, F.-G., Zhang, W., Ma, J.-A., Reetz, M. T., Sun, Z. "Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles." Nature Communications 13, 7813 (2022). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Baseline Noise in (3-Phenylpyrrolidin-3-yl)methanol Chromatography

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) or LC-MS methods for (3-Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) or LC-MS methods for (3-Phenylpyrrolidin-3-yl)methanol .

The Chemical Context: Why is this compound challenging?

(3-Phenylpyrrolidin-3-yl)methanol is a highly polar, basic molecule containing a secondary amine (pyrrolidine ring) and a hydroxyl group. At typical mobile phase pH levels (pH 2–4), the amine is fully protonated. This cationic state aggressively interacts with residual, ionized silanols on standard reversed-phase silica columns, leading to severe peak tailing.

To mitigate this, chromatographers typically rely on aggressive ion-pairing agents like Trifluoroacetic acid (TFA) or highly concentrated buffers. Furthermore, because the molecule lacks an extended conjugated system—relying solely on the phenyl ring for UV absorbance—detection must occur at very low wavelengths (typically 210–215 nm). The combination of low-wavelength UV detection and complex acidic additives creates a perfect storm for baseline noise, drift, and erratic detector responses.

Diagnostic Logic Workflow

Before adjusting method parameters, it is critical to systematically isolate the source of the noise. Follow this diagnostic decision tree to identify whether the issue is fluidic, electronic, or chemical.

BaselineDiagnostics Start Observe Baseline Noise (3-Phenylpyrrolidin-3-yl)methanol Type Is the noise periodic (matches pump stroke)? Start->Type Periodic Periodic / Rhythmic Type->Periodic Yes Random Random / Spikes / Drift Type->Random No Pump Check Pump & Degasser (Air bubbles, Check valves) Periodic->Pump Isolate Bypass Column (Use Zero-Dead-Volume Union) Random->Isolate Persists Noise Persists: Detector or Solvent Issue Isolate->Persists Stops Noise Stops: Column Contamination/Bleed Isolate->Stops

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: Why does my baseline exhibit high-frequency "fuzz" when analyzing (3-Phenylpyrrolidin-3-yl)methanol at 210 nm? Causality & Expert Insight: Because the primary absorption maximum of the phenyl ring is around 210 nm, you are forced to operate near the UV cutoff of many solvents. At these low wavelengths, the total light energy reaching the photodiode array (PDA) or UV detector is inherently lower. Solvents like methanol absorb UV light up to 201 nm. As 1, baseline noise is inversely proportional to the light striking the photodiode. Any slight fluctuation in solvent mixing will cause a massive relative drop in transmittance, registering as high-frequency noise. Solution: Ensure rigorous mobile phase degassing. Switch from Methanol to HPLC-grade Acetonitrile, which has a lower UV cutoff (190 nm), thereby increasing light transmittance and drastically reducing background noise.

Q2: I am using a TFA gradient to suppress silanol interactions with the pyrrolidine secondary amine. Why is the baseline drifting upward? Causality & Expert Insight: TFA is highly effective at ion-pairing with the secondary amine of the pyrrolidine ring, improving peak shape. However,2 at 210-214 nm. During a reversed-phase gradient (increasing organic modifier), the spectral properties of TFA change. As the organic composition increases, the baseline will drift upward because the absorbance of the TFA-organic complex differs from the TFA-aqueous complex. Solution: Balance the absorbance. Add 0.1% TFA to Mobile Phase A (Water) and 0.08% to 0.085% TFA to Mobile Phase B (Acetonitrile). The slightly lower concentration in the organic phase offsets the baseline rise, flattening the gradient profile.

Q3: The baseline noise is rhythmic and matches the pump stroke. How do I fix this? Causality & Expert Insight: Rhythmic, periodic baseline noise is almost exclusively a 3. It indicates that the pump is failing to deliver a constant pressure, often due to a malfunctioning check valve or a failing in-line degasser. Dissolved air compressing and decompressing at each pump stroke causes refractive index changes in the flow cell. Solution: Purge the pump with degassed, warm mobile phase at a high flow rate to dislodge bubbles. If using TFA, switch to ceramic check valves, as standard ruby/sapphire check valves can stick when exposed to acidic ion-pairing agents.

Quantitative Diagnostic Thresholds

To effectively troubleshoot, benchmark your system's noise against these known standards to identify the root cause immediately.

Noise CharacteristicTypical Amplitude (mAU)Frequency / PatternPrimary Diagnostic CauseRecommended Action
High-Frequency Noise 0.1 - 0.5 mAUContinuous, random "fuzz"Detector lamp aging or low UV wavelength (<220 nm)Perform lamp energy test; replace if <50% of original intensity.
Periodic Pulsation 0.5 - 2.0 mAUSynchronized with pump strokeAir in pump head, faulty check valve, or failing degasserPurge pump; sonicate solvents; replace check valves.
Baseline Spikes > 5.0 mAUSharp, random, vertical linesAir bubbles outgassing in the detector flow cellInstall a back-pressure regulator (e.g., 250 psi) post-detector.
Gradient Drift 10 - 50 mAUGradual rise over gradient runUV absorbance of mobile phase additives (e.g., TFA)Balance additive concentration between Mobile Phase A and B.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating protocols. These methodologies confirm the root cause by systematically eliminating variables and providing a clear "pass/fail" validation step.

Protocol 1: System Isolation and Baseline Noise Diagnostic Test

Purpose: To definitively determine if random baseline noise originates from the column (matrix/bleed), the solvent, or the detector electronics.

  • Establish Baseline: Run the (3-Phenylpyrrolidin-3-yl)methanol method under standard conditions. Record the peak-to-peak noise over a 5-minute window.

  • Isolate the Column: Stop the flow. Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Run Blank Gradient: Restart the flow and run the exact gradient method without injecting a sample.

  • Validation Check (The Self-Validation Step):

    • Outcome A: If the baseline noise stops , the issue is isolated to the column (e.g., phase dewetting, strongly retained matrix eluting). Action: Flush the column with 100% strong solvent or replace it.

    • Outcome B: If the baseline noise persists , the column is innocent. The issue lies in the 3. Proceed to step 5.

  • Static Flow Test: Stop the pump completely but leave the detector on.

    • Outcome C: If noise stops , the issue is solvent contamination or pump pulsation.

    • Outcome D: If noise persists at zero flow, the issue is purely electronic (aging UV lamp or dirty flow cell optics).

Protocol 2: Flow Cell Decontamination for Low-Wavelength UV Detection

Purpose: To remove organic residues and microbial growth that scatter light and increase baseline noise at 210 nm.

  • Bypass Column: Remove the analytical column and install a ZDV union.

  • Aqueous Flush: Flush the system with HPLC-grade Water at 1.0 mL/min for 15 minutes to remove precipitated buffer salts.

  • Acidic Cleaning: Flush the flow cell with 1N Nitric Acid (HNO3) for 15 minutes. (Caution: 4 as it will corrode stainless steel components).

  • Organic Flush: Flush with 100% Methanol or Isopropanol for 20 minutes to remove strongly adsorbed organic contaminants.

  • Re-equilibration: Flush with the starting mobile phase.

  • Validation Check: Perform a detector lamp intensity test using the manufacturer's built-in diagnostic software. If the intensity counts have increased by >20% and noise is reduced, the protocol was successful. If noise persists, 5.

References

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." Phenomenex. Available at:[Link]

  • Taylor, T. "HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online, Feb 13, 2019. Available at: [Link]

  • Overbrook Liquid Phase Engineers. "Common Causes of Baseline Noise." The Overbrook Group, Aug 31, 2020. Available at:[Link]

  • Separation Science Team. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science, Nov 05, 2024. Available at:[Link]

  • Waters Corporation. "PDA baseline noise (Guided Troubleshooting) - WKB97186." Waters Knowledge Base. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(3-Phenylpyrrolidin-3-yl)methanol vs other pyrrolidine derivatives in CNS research

An in-depth technical analysis and methodological framework for evaluating pyrrolidine-based scaffolds in neuropharmacology. The Pyrrolidine Scaffold in Neuropharmacology: An Overview The five-membered pyrrolidine ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological framework for evaluating pyrrolidine-based scaffolds in neuropharmacology.

The Pyrrolidine Scaffold in Neuropharmacology: An Overview

The five-membered pyrrolidine ring is a privileged scaffold in central nervous system (CNS) drug discovery. Its inherent sp3-hybridization and non-planar geometry—driven by dynamic pseudorotation—allow medicinal chemists to efficiently explore three-dimensional pharmacophore space[1]. While classical pyrrolidine derivatives, such as the pyrrolidine-2,5-dione anticonvulsants (e.g., ethosuximide and mesuximide), have been utilized for decades[2], modern structure-activity relationship (SAR) campaigns demand higher target selectivity and fine-tuned physicochemical properties.

(3-Phenylpyrrolidin-3-yl)methanol represents an advanced, emerging building block in this space. By featuring a quaternary stereocenter at the C3 position that bears both a lipophilic phenyl ring and a polar hydroxymethyl group, it offers a unique vector for target engagement compared to historically established analogs.

Structural and Mechanistic Comparison

To understand the utility of (3-Phenylpyrrolidin-3-yl)methanol, it must be benchmarked against established pyrrolidine classes:

  • Unsubstituted 3-Phenylpyrrolidines: Molecules containing the basic 3-phenylpyrrolidine core are known for their exceptional affinity for the Sigma-1 ( σ

    • receptor, with some derivatives exhibiting Ki​ values as low as 0.12 nM[3]. They also act as dopamine autoreceptor antagonists[4]. However, their high lipophilicity can sometimes lead to off-target promiscuity.
  • (3-Phenylpyrrolidin-3-yl)methanol: The addition of the hydroxymethyl group introduces a critical hydrogen-bond donor/acceptor. This modification theoretically reduces the overall LogP, potentially mitigating off-target lipophilic binding while allowing for specific hydrogen-bonding interactions within target pockets (e.g., monoamine transporters or σ 1 receptors).

  • N-[(3S)-pyrrolidin-3-yl]benzamides: These derivatives are highly selective noradrenaline reuptake inhibitors (NRIs). The substitution at the 3-position is critical for orienting the molecule within the noradrenaline transporter (NET), proving that C3-functionalized pyrrolidines can achieve high CNS penetration and target specificity[5].

  • Pyrrolidine-2,5-diones (e.g., Mesuximide): These are heavily oxidized pyrrolidine derivatives that act as T-type calcium channel ( CaV​3 ) blockers, primarily used as anticonvulsants[6]. They lack the basic amine functionality, drastically altering their pharmacokinetic and pharmacodynamic profiles compared to (3-Phenylpyrrolidin-3-yl)methanol.

Quantitative Data Comparison

The following table summarizes the comparative pharmacological and physicochemical profiles of these distinct pyrrolidine classes based on established literature and predicted modeling.

Compound ClassPrimary CNS TargetRepresentative Affinity / ActivityPredicted LogPCNS Penetration (Passive)
(3-Phenylpyrrolidin-3-yl)methanol σ 1 / Monoamine TransportersEmerging Scaffold (Under Evaluation)1.5 - 2.0Moderate to High
3-Phenylpyrrolidine Core Sigma-1 ( σ
  • Receptor
Ki​ = 0.12 nM[3]~2.5High
N-[(3S)-pyrrolidin-3-yl]benzamides Noradrenaline Transporter (NET)High NRI Activity (+350% NA levels)[5]~1.6High
Mesuximide T-type Ca2+ Channels ( CaV​3 ) ED50​ = ~167 mg/kg (in vivo)[6]~1.8High

Pharmacophore and Workflow Visualizations

Pharmacophore Core Pyrrolidine Core (sp3 hybridized, basic N) Target CNS Target Pocket (e.g., Sigma-1 Receptor) Core->Target Salt Bridge / Cation-pi Phenyl C3-Phenyl Group (pi-pi stacking, lipophilicity) Phenyl->Target Hydrophobic Interaction Hydroxymethyl C3-Hydroxymethyl Group (H-bond donor/acceptor) Hydroxymethyl->Target Hydrogen Bonding

Pharmacophore interactions of (3-Phenylpyrrolidin-3-yl)methanol with CNS targets.

AssayWorkflow Prep Compound Preparation PAMPA PAMPA-BBB Permeability Prep->PAMPA Binding Radioligand Binding Prep->Binding Analysis Data Analysis & SAR PAMPA->Analysis Binding->Analysis Validation Internal Controls Validation->PAMPA Validation->Binding

Self-validating experimental workflow for evaluating pyrrolidine CNS candidates.

Experimental Methodologies for Scaffold Evaluation

To objectively evaluate the viability of (3-Phenylpyrrolidin-3-yl)methanol against other derivatives, researchers must employ a self-validating experimental framework. The following protocols are designed to assess both pharmacokinetic viability and pharmacodynamic engagement.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The addition of the polar hydroxymethyl group at the C3 position reduces the lipophilicity of the parent 3-phenylpyrrolidine. To ensure this modification does not abrogate the molecule's ability to cross the blood-brain barrier (BBB) via passive diffusion, an empirical permeability assay is required. We utilize a porcine brain lipid extract to accurately mimic the lipophilic environment of the brain capillary endothelium.

Step-by-Step Methodology:

  • Preparation of Donor/Acceptor Solutions: Dissolve (3-Phenylpyrrolidin-3-yl)methanol and reference compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 μ M (final DMSO 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane). Causality: This specific lipid composition is crucial for correlating in vitro permeability with in vivo BBB penetration.

  • Assay Assembly: Add 150 μ L of the compound solutions to the donor wells. Add 300 μ L of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Self-Validation (Internal Controls): Run Verapamil (high permeability) and Theophylline (low permeability) in parallel. The assay is only considered valid if the effective permeability ( Pe​ ) of Verapamil is >10×10−6 cm/s and Theophylline is <1×10−6 cm/s.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate Pe​ .

Protocol 2: High-Throughput Radioligand Binding Assay ( σ 1 Receptor)

Causality: Because the 3-phenylpyrrolidine core is a known high-affinity σ 1 ligand[3], we must determine if the steric bulk and hydrogen-bonding capacity of the hydroxymethyl group enhances or disrupts binding within the σ 1 pocket.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of σ 1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Radioligand Selection: Use -pentazocine (3 nM) as the radioligand. Causality: (+)-pentazocine is highly selective for the σ 1 receptor, ensuring that displacement metrics are not confounded by σ 2 or opioid receptor binding.

  • Incubation: In a 96-well plate, combine 50 μ L of -pentazocine, 50 μ L of the test compound (ranging from 10−10 to 10−5 M), and 100 μ L of the membrane suspension. Incubate at 37°C for 120 minutes to reach equilibrium.

  • Self-Validation (NSB Control): Include wells containing 10 μ M Haloperidol to define non-specific binding (NSB). Causality: Haloperidol completely saturates σ 1 receptors; any remaining radioactivity in these wells represents background noise, strictly validating the assay's dynamic range.

  • Filtration and Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ and Ki​ values using the Cheng-Prusoff equation.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: nih.gov URL:[Link]

  • Design, Synthesis and Evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as Selective Noradrenaline Reuptake Inhibitors Source: nih.gov URL:[Link]

  • High-Affinity Sigma-1 ( σ

    • Receptor Ligands Based on the σ 1 Antagonist PB212 Source: tandfonline.com URL:[Link]
  • Central Nervous System CNS - Classification of Anticonvulsants Source: alardcollegeofpharmacy.com URL:[Link]

  • Ion Channels as Drug Targets in Central Nervous System Disorders Source: nih.gov URL:[Link]

  • Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole Source: acs.org URL:[Link]

Sources

Comparative

Comparative Binding Efficacy of (3-Phenylpyrrolidin-3-yl)methanol Analogs: A Guide for CNS Drug Discovery

Introduction The (3-Phenylpyrrolidin-3-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of centrally active agents. Analogs derived from this cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The (3-Phenylpyrrolidin-3-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of centrally active agents. Analogs derived from this core have demonstrated significant potential as potent inhibitors of monoamine transporters, which are critical for regulating the levels of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.[1] The modulation of these transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is a cornerstone of therapeutic strategies for numerous neurological and psychiatric disorders.[2]

This guide provides a comparative analysis of the binding efficacy of various (3-phenylpyrrolidin-3-yl)methanol analogs. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data for direct comparison, and detail the authoritative methodologies used to generate these findings. The objective is to equip researchers and drug development professionals with the in-depth technical insights necessary to navigate the chemical space of these important compounds and to inform the design of next-generation CNS therapeutics.

Structure-Activity Relationships (SAR) and Analog Design

The pharmacological profile of (3-Phenylpyrrolidin-3-yl)methanol analogs is exquisitely sensitive to structural modifications. The strategic alteration of substituents on the phenyl ring, the pyrrolidine nitrogen, and the core scaffold itself allows for the fine-tuning of binding affinity and selectivity for DAT, NET, and SERT.

Key modification points include:

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of binding potency. Halogen substitutions, particularly at the 3- and 4-positions, often lead to a significant increase in affinity for monoamine transporters. For instance, analogs bearing a 3,4-dichloro substitution have been identified as particularly potent DAT inhibitors.[2]

  • Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring, including the introduction of substituents or changes in stereochemistry, can modulate both potency and selectivity. The S-enantiomer of certain analogs has been shown to be the more biologically active form.[2]

  • Alkyl Chain Extension: In related scaffolds like the α-pyrrolidinophenones, extending the length of an α-carbon chain has been shown to systematically increase binding affinity at DAT and NET.[3] This principle is a key consideration in the design of new (3-Phenylpyrrolidin-3-yl)methanol analogs.

The rational design of novel analogs hinges on a comprehensive understanding of these SAR principles, aiming to optimize the interaction with the binding pockets of the target transporters.

General Workflow for Analog Development

The development and evaluation of novel analogs follow a systematic workflow, from initial design based on SAR insights to definitive binding efficacy assessment.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis SAR_Analysis SAR Analysis & Pharmacophore Modeling Analog_Design Analog Design & Selection SAR_Analysis->Analog_Design Identifies key structural features Synthesis Chemical Synthesis Analog_Design->Synthesis Proposes novel structures Binding_Assay Radioligand Binding Assays (Ki) Synthesis->Binding_Assay Provides test compounds Uptake_Assay Uptake Inhibition Assays (IC50) Binding_Assay->Uptake_Assay Determines binding affinity Selectivity_Screen Selectivity Screening (DAT vs. SERT vs. NET) Uptake_Assay->Selectivity_Screen Measures functional potency Data_Analysis Data Analysis & Lead Identification Selectivity_Screen->Data_Analysis Assesses target selectivity Optimization Lead Optimization Data_Analysis->Optimization Identifies promising candidates Optimization->Analog_Design Informs next design cycle

Caption: Workflow for the design and evaluation of novel analogs.

Comparative Binding Efficacy Data

The binding affinity of a compound for its target is a primary indicator of its potential potency. This affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of representative pyrovalerone analogs, a closely related class of compounds, against the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data provides a quantitative basis for comparing the efficacy and selectivity of these molecules.

CompoundSubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Selectivity (DAT vs. SERT)Reference
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 450~155-fold[1]
4b (S-enantiomer) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 380~160-fold[1]
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000>167-fold[1]
α-PHP (1) Unsubstituted97 (IC₅₀)->30,000 (IC₅₀)>300-fold[4]
4-OCH₃ α-PHP (5) 4-Methoxyphenyl75 (IC₅₀)---[4]
4-CF₃ α-PHP (9) 4-Trifluoromethylphenyl7,502 (IC₅₀)-~5,800 (IC₅₀)~0.77-fold[4]

Note: Data for compounds 1, 5, and 9 are presented as IC₅₀ values from uptake inhibition assays, which are functionally correlated with binding affinity.

Analysis of Binding Data: The data clearly illustrates key SAR trends. The parent compound, 4a, and its more active S-enantiomer, 4b, are potent DAT inhibitors with significant selectivity over SERT.[1] Moving the methyl group from the 4-position to the 2-position (4r) results in a threefold decrease in DAT affinity.[1] In the α-PHP series, the unsubstituted analog (1) is a potent and highly selective DAT inhibitor.[4] The introduction of an electron-donating methoxy group at the 4-position (5) maintains high potency, whereas a strong electron-withdrawing trifluoromethyl group (9) dramatically reduces DAT affinity and abolishes selectivity against SERT.[4] These comparisons underscore the profound impact of subtle chemical modifications on binding efficacy.

Experimental Methodologies for Determining Binding Efficacy

The gold standard for quantifying the binding affinity of a test compound for a specific transporter is the radioligand binding assay.[5] This technique provides a robust and reproducible method for determining Kᵢ values.

Protocol: Radioligand Competition Binding Assay for DAT

This protocol describes a generalized competition binding assay to determine the affinity of a test compound for the dopamine transporter expressed in cell membranes.

1. Materials and Reagents:

  • Cell Membranes: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).[1]

  • Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.[1]

  • Test Compound: The unlabeled (3-Phenylpyrrolidin-3-yl)methanol analog to be tested.

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a known DAT inhibitor like GBR 12909 or BTCP to determine non-specific binding.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.[7]

  • Scintillation Cocktail and Counter: For quantifying radioactivity.[7]

2. Step-by-Step Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing hDAT in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[7] Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[7]

  • Assay Plate Setup: The assay is performed in a 96-well plate format.

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kₑ value), and the membrane suspension (e.g., 50-120 µg protein).[5][7]

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[5]

    • Competition Wells: Add varying concentrations of the test compound, the fixed concentration of radioligand, and the membrane suspension.[7]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.[6][7]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any unbound radioactivity.[7]

  • Radioactivity Counting: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5][7]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Radioligand Binding Assay Workflow

Binding_Assay_Workflow Membrane_Prep Prepare hDAT-expressing cell membranes Plate_Setup Set up 96-well plate: Total, NSB, Competition Membrane_Prep->Plate_Setup Incubation Incubate with Radioligand & Test Compound Plate_Setup->Incubation Filtration Rapid Vacuum Filtration to separate bound/free ligand Incubation->Filtration Counting Quantify radioactivity with Scintillation Counter Filtration->Counting Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway Context: The Role of the Dopamine Transporter

The (3-Phenylpyrrolidin-3-yl)methanol analogs primarily exert their effects by inhibiting monoamine transporters. The dopamine transporter is a particularly important target, as its inhibition leads to a rise in extracellular dopamine levels in brain regions associated with reward, motivation, and motor control.[6]

DAT is a sodium- and chloride-dependent symporter that actively transports dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. By blocking this reuptake mechanism, DAT inhibitors prolong the presence of dopamine in the synapse, thereby enhancing the activation of postsynaptic dopamine receptors (e.g., D1-D5). This amplified signaling can have profound behavioral and therapeutic effects.

Dopaminergic Synapse and DAT Inhibition

DAT_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle {Dopamine (DA) Vesicle} Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft DA Release (Exocytosis) DAT Dopamine Transporter (DAT) DAT:f0->Vesicle Recycling Receptor {Dopamine Receptors (D1-D5)} Signal Postsynaptic Signaling Receptor->Signal Signal Transduction Synaptic_Cleft->DAT:f0 DA Reuptake Synaptic_Cleft->Receptor DA Binding Analog (3-Phenylpyrrolidin-3-yl)methanol Analog Analog->DAT:f0 Inhibition

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (3-Phenylpyrrolidin-3-yl)methanol Quantification

An objective comparison of validated analytical methods for the quantification of (3-Phenylpyrrolidin-3-yl)methanol, complete with supporting experimental data and protocols for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of validated analytical methods for the quantification of (3-Phenylpyrrolidin-3-yl)methanol, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (3-Phenylpyrrolidin-3-yl)methanol. As a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, the precise and accurate measurement of this compound is critical for ensuring process control, quality, and safety of the final active pharmaceutical ingredient (API). This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.

The Analytical Imperative for (3-Phenylpyrrolidin-3-yl)methanol

(3-Phenylpyrrolidin-3-yl)methanol (C₁₁H₁₅NO, MW: 177.24 g/mol ) is a moderately polar compound featuring a phenyl group chromophore, a secondary amine, and a primary alcohol.[1][2] These functional groups dictate its analytical behavior and inform the selection of an appropriate quantification technique. The validation of any chosen method is not merely a procedural step but a foundational requirement to demonstrate its suitability for its intended purpose, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This guide will compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Chromatographic Techniques

The selection of an analytical method is a balance of required sensitivity, selectivity, cost, and available instrumentation. We will explore three primary techniques, detailing the validation process for each.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in most pharmaceutical laboratories. It is robust, cost-effective, and well-suited for assay and impurity quantification in drug substances and products, provided the analyte has a UV-absorbing chromophore, which the phenyl group in (3-Phenylpyrrolidin-3-yl)methanol provides.

Causality in Experimental Design:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The non-polar C18 chains interact with the phenyl group of the analyte, providing retention, while the polar functional groups ensure it does not retain too strongly.[5][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is typical. The buffer's pH should be controlled to maintain a consistent ionization state of the secondary amine, ensuring reproducible retention times and sharp peak shapes.

  • Detection: The phenyl group's π-π* transitions allow for sensitive UV detection, typically around 254 nm.[6]

This protocol establishes the performance characteristics of the method, ensuring its reliability.

dot

HPLC_Validation_Workflow HPLC-UV Method Validation Workflow cluster_setup Method Setup & SST cluster_validation Validation Parameters (ICH Q2(R1)) instrument_prep Instrument & Column Equilibration sst System Suitability (RSD < 2%) instrument_prep->sst specificity Specificity (vs. Blank, Impurities) sst->specificity linearity Linearity & Range (r² > 0.99) accuracy Accuracy (Recovery Study) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N or Slope Method) precision->lod_loq robustness Robustness (Small Variations) lod_loq->robustness LCMS_Validation_Workflow LC-MS/MS Method Validation Workflow cluster_dev Method Development cluster_validation Validation Parameters ms_tune MS Tuning & SRM Optimization lc_dev LC Method Development ms_tune->lc_dev selectivity Selectivity (vs. Matrix Blanks) lc_dev->selectivity linearity Linearity & Range (Weighted Regression) accuracy_precision Accuracy & Precision (QC Samples) linearity->accuracy_precision matrix_effect Matrix Effect (Suppression/Enhancement) accuracy_precision->matrix_effect recovery Extraction Recovery matrix_effect->recovery stability Stability (Freeze-Thaw, Bench-Top) recovery->stability GCMS_Validation_Workflow GC-MS Method Validation Workflow cluster_validation Validation Parameters prep Sample Preparation deriv Derivatization (e.g., Silylation) prep->deriv gcms_analysis GC-MS Analysis (SIM Mode) deriv->gcms_analysis specificity Specificity gcms_analysis->specificity linearity Linearity & Range accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq robustness Robustness lod_loq->robustness

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Comparative

Reproducibility of (3-Phenylpyrrolidin-3-yl)methanol Synthetic Routes Across Labs: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3) The synthesis of pyrrolidine derivatives containing a quaternary stereoce...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3-Phenylpyrrolidin-3-yl)methanol (CAS: 52423-75-3)

The synthesis of pyrrolidine derivatives containing a quaternary stereocenter at the C3 position presents a significant challenge in medicinal chemistry. (3-Phenylpyrrolidin-3-yl)methanol is a highly valued chiral building block, but its reproducibility across different laboratories is often hindered by the complexity of constructing its sterically hindered quaternary center.

As a Senior Application Scientist, I have evaluated the two primary methodologies utilized across the industry: the Traditional Chemical Reduction and the next-generation Biocatalytic Baldwin Cyclization . This guide objectively compares these routes, providing self-validating protocols and quantitative data to help your lab select the optimal workflow based on your scalability and stereochemical requirements.

Quantitative Performance Comparison

Before committing to a synthetic route, it is critical to evaluate the historical reproducibility and efficiency of the methods. Table 1 summarizes the performance metrics of both routes based on aggregated laboratory data and recent literature .

Table 1: Performance Metrics of Synthetic Routes

ParameterRoute A: Traditional Chemical ReductionRoute B: Biocatalytic Baldwin Cyclization
Stereoselectivity Racemic (Requires downstream chiral resolution)Highly Enantioselective (e.r. > 99:1)
Typical Yield (Overall) 65% – 75%85% – 95% (Conversion yield)
Reaction Conditions Cryogenic (0°C to Reflux), AnhydrousMild Aqueous (30°C, pH 7.4 buffer)
Key Reagents LiAlH₄, Boc₂O, TFAEngineered LEH (Y53F/N55A), Pd/C
Scalability High (Standard multi-kg batch processing)Moderate (Limited by bioreactor capacity)
E-Factor (Waste) High (Metal salts, halogenated solvents)Low (Aqueous buffer, biodegradable catalyst)

Workflow Visualization

SyntheticRoutes cluster_chemical Route A: Traditional Chemical Synthesis cluster_biocatalytic Route B: Biocatalytic Baldwin Cyclization C1 3-Phenylpyrrolidine-3-carboxylic acid (Racemic Starting Material) C2 Boc Protection (Boc2O, Et3N, DCM) C1->C2 C3 Reduction (LiAlH4, Anhydrous THF) C2->C3 C4 Deprotection (TFA, DCM) C3->C4 C5 (±)-(3-Phenylpyrrolidin-3-yl)methanol (Racemic Target) C4->C5 B1 Amino-substituted Epoxide (Achiral Precursor) B2 Engineered LEH Addition (Y53F/N55A Mutant) B1->B2 B3 Baldwin Cyclization (pH 7.4 Buffer, 30°C) B2->B3 B4 Debenzylation (Pd/C, H2, MeOH) B3->B4 B5 (R)- or (S)-(3-Phenylpyrrolidin-3-yl)methanol (Enantiopure Target) B4->B5

Fig 1: Workflow comparison of Chemical vs. Biocatalytic synthesis of (3-Phenylpyrrolidin-3-yl)methanol.

Route A: Traditional Chemical Reduction (The Benchmark)

This route relies on the robust reduction of commercially available 3-phenylpyrrolidine-3-carboxylic acid. It is the industry standard for producing racemic mixtures of the target compound .

Causality & Mechanistic Design

Direct reduction of the unprotected amino acid is notoriously difficult due to the zwitterionic nature of the starting material and the tendency of the secondary amine to coordinate with lithium aluminum hydride (LiAlH₄), leading to incomplete conversion and complex workups. By transiently protecting the amine with a tert-butyloxycarbonyl (Boc) group, we eliminate coordination interference and increase the solubility of the intermediate in anhydrous THF, ensuring a smooth, exhaustive reduction of the carboxylic acid to the primary alcohol.

Self-Validating Protocol
  • N-Protection:

    • Procedure: Dissolve 3-phenylpyrrolidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) followed by dropwise addition of Boc-anhydride (Boc₂O, 1.2 eq). Stir at room temperature for 12 hours.

    • In-Process Control (IPC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary/secondary amine spot (which stains purple/pink) validates complete protection.

  • Reduction:

    • Procedure: Transfer the isolated 1-Boc-3-phenylpyrrolidine-3-carboxylic acid to a flame-dried flask under N₂. Dissolve in anhydrous THF and cool to 0°C. Slowly add LiAlH₄ (2.0 eq) to prevent thermal runaway. Reflux for 4 hours.

    • IPC: Analyze an aliquot via IR spectroscopy. The complete disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) confirms successful reduction.

    • Workup: Perform a strict Fieser workup (for every x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O) to precipitate aluminum salts. Filter through Celite.

  • Deprotection:

    • Procedure: Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA, 20% v/v). Stir for 2 hours at room temperature. Neutralize with saturated NaHCO₃, extract, and concentrate to yield (±)-(3-phenylpyrrolidin-3-yl)methanol.

    • IPC: LC-MS analysis must confirm the exact mass of the deprotected product (m/z[M+H]⁺ 178.12).

Route B: Biocatalytic Baldwin Cyclization (The Next-Gen Approach)

For applications requiring strict stereocontrol, traditional chemical resolution is wasteful. A groundbreaking methodology developed by Qu et al. utilizes an engineered Limonene Epoxide Hydrolase (LEH) from Rhodococcus erythropolis to perform a biocatalytic Baldwin cyclization .

Causality & Mechanistic Design

Wild-type LEH naturally catalyzes the hydrolysis of epoxides to vicinal diols via a water-mediated ring-opening. By introducing the Y53F/N55A mutations, the natural water-binding network within the enzyme's active site is intentionally disrupted. This mechanistic shutdown of hydrolytic activity forces the distal amino group of an achiral amino-substituted epoxide precursor to act as an intramolecular nucleophile. The enzyme's chiral pocket dictates the trajectory of the attack, setting the quaternary stereocenter with exquisite precision (e.r. up to 99:1).

Self-Validating Protocol
  • Enzyme Preparation:

    • Procedure: Express the LEH (Y53F/N55A) mutant in E. coli BL21(DE3) cells. Induce with IPTG and purify the His-tagged enzyme via Ni-NTA affinity chromatography.

    • IPC: Run an SDS-PAGE gel. A distinct, dominant band at ~17 kDa validates the successful expression and purity of the engineered LEH.

  • Biocatalytic Cyclization:

    • Procedure: In a 50 mL bioreactor, suspend the achiral precursor (e.g., 2-(benzylamino)-1-phenylethyl epoxide) in a 100 mM phosphate buffer (pH 7.4) utilizing 10% v/v DMSO to aid solubility. Add the purified LEH mutant (1 mg/mL). Incubate at 30°C with 1000 rpm agitation for 24 hours.

    • IPC: Extract a 100 µL aliquot and analyze via Chiral GC or HPLC. The chromatogram must show >95% consumption of the epoxide precursor and an enantiomeric ratio (e.r.) favoring the (R)- or (S)-enantiomer (depending on the specific mutant pocket dynamics) to validate the biocatalytic step.

  • Debenzylation (Hydrogenolysis):

    • Procedure: Extract the aqueous reaction mixture with ethyl acetate. Concentrate and dissolve the N-benzyl intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

    • IPC: LC-MS analysis. The mass shift from the N-benzyl intermediate (m/z [M+H]⁺ 268.17) to the final target mass (m/z [M+H]⁺ 178.12) confirms complete deprotection, yielding enantiopure (3-phenylpyrrolidin-3-yl)methanol.

Conclusion & Recommendation

The choice between these routes depends entirely on your laboratory's infrastructure and the project's stereochemical demands.

  • Choose Route A if you require rapid, multi-gram access to the racemic scaffold and possess standard organometallic safety protocols for handling LiAlH₄.

  • Choose Route B if your downstream application (e.g., structure-activity relationship studies or clinical candidate synthesis) demands high enantiomeric purity. While it requires an upfront investment in protein expression, the elimination of chiral waste and the avoidance of cryogenic conditions make it a superior, self-validating system for modern drug development.

References

  • Qu, G., Li, X., Sun, Z.T., et al. (2022). "Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles." Nature Communications, 13, 7813. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of (3-Phenylpyrrolidin-3-yl)methanol LC-MS/MS Assays

Introduction The accurate quantification of (3-Phenylpyrrolidin-3-yl)methanol, a key chemical entity in various stages of pharmaceutical development, is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of (3-Phenylpyrrolidin-3-yl)methanol, a key chemical entity in various stages of pharmaceutical development, is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity in complex biological matrices.[1][2] However, the journey from a validated method to transferable, reproducible data across different laboratories, or even after minor changes within the same lab, necessitates a critical process: Cross-Validation .[3][4]

This guide provides an in-depth comparison of two distinct, hypothetical LC-MS/MS methodologies for the analysis of (3-Phenylpyrrolidin-3-yl)methanol in human plasma. We will explore the scientific rationale behind the chosen sample preparation and chromatographic strategies, present a detailed protocol for cross-validation in line with global regulatory standards, and furnish the acceptance criteria required to bridge data between these methods. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and comparability throughout a drug's lifecycle.

The Imperative for Cross-Validation

Cross-validation serves to demonstrate that two distinct analytical methods are equivalent and that data generated by them can be used interchangeably or pooled for a comprehensive analysis.[4][5] This becomes essential in several common scenarios:

  • Inter-laboratory Transfer: When a project moves from a discovery-phase lab to a regulated CRO.

  • Method Updates: If a validated method is modified (e.g., changing sample extraction technology, switching to a new instrument).

  • Cross-Study Comparison: When data from different studies, which may have used different methods, need to be combined to support regulatory decisions.[6]

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now harmonized under the ICH M10 guideline, mandate cross-validation to ensure the reliability of bioanalytical data.[5][7][8] The objective is to demonstrate that the assays are suitable for their intended purpose and that any observed bias between methods is understood and controlled.[5]

Comparative Analysis of Two Bioanalytical Methods

To illustrate the cross-validation process, we have designed two plausible, fully validated methods for quantifying (3-Phenylpyrrolidin-3-yl)methanol in human plasma. Method A prioritizes high throughput using Protein Precipitation, while Method B focuses on achieving the highest possible data quality through Solid-Phase Extraction.

Method A: High-Throughput Protein Precipitation (PPT)

This method is designed for speed and simplicity, often employed in early-stage discovery or when rapid turnaround is critical.

  • Rationale: Protein precipitation is a fast, generic technique for removing the bulk of proteins from a plasma sample.[9][10] Using acetonitrile not only precipitates proteins but also serves as the initial organic solvent, making the extract potentially suitable for direct injection after dilution.[10]

Method B: High-Selectivity Solid-Phase Extraction (SPE)

This method is engineered for maximum cleanliness and sensitivity, typical for late-stage clinical trials and regulatory submission.

  • Rationale: SPE is a targeted extraction technique that provides superior sample cleanup compared to PPT by removing not just proteins but also other interferences like salts and phospholipids.[9][10][11] This significantly reduces the risk of matrix effects, particularly ion suppression, leading to more robust and reliable quantification.[1][12] The Oasis PRiME HLB chemistry is chosen for its ability to handle a wide range of analytes with a simple load-wash-elute protocol.[13]

Head-to-Head Methodology Comparison
ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Scientific Rationale & Causality
Sample Preparation Technique: Acetonitrile Precipitation. Procedure: 100 µL plasma + 300 µL ice-cold Acetonitrile with Internal Standard (IS). Vortex, centrifuge, dilute supernatant.Technique: Reversed-Phase SPE. Procedure: Condition Oasis PRiME HLB µElution plate, load pre-treated plasma, wash with 5% Methanol, elute with Acetonitrile with IS.PPT is fast and cost-effective but yields a dirtier extract, increasing the risk of ion suppression from co-eluting phospholipids.[9][12][13] SPE provides a much cleaner extract, enhancing assay robustness and sensitivity by minimizing matrix effects.[10][11][13]
LC Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)Waters Atlantis PREMIER BEH C18 AX (50 x 2.1 mm, 1.7 µm)The standard C18 in Method A offers good hydrophobic retention.[14][15] The Atlantis column in Method B combines C18 with anion-exchange capabilities, offering mixed-mode retention which can be beneficial for polar analytes like the target compound, improving peak shape and retention away from the solvent front.
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileA: 5 mM Ammonium Formate, pH 3.0 B: AcetonitrileFormic acid is a common mobile phase additive for promoting protonation and good peak shape in positive ion mode ESI.[16] Ammonium formate provides buffering and can sometimes improve peak shape for basic compounds compared to formic acid alone.
MS/MS Detection Triple Quadrupole in Positive ESI Mode. MRM Transitions: To be determined empirically (e.g., Precursor [M+H]+ → Product Ion 1, Product Ion 2)Triple Quadrupole in Positive ESI Mode. MRM Transitions: Identical to Method A.Positive Electrospray Ionization (ESI) is predicted to be effective due to the basic nitrogen in the pyrrolidine ring, which is readily protonated. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.
Internal Standard (IS) (3-Phenylpyrrolidin-3-yl)methanol-d5(3-Phenylpyrrolidin-3-yl)methanol-d5A stable isotope-labeled (SIL) internal standard is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in extraction recovery and ionization efficiency.[17]

The Cross-Validation Protocol

The following protocol is designed to meet the criteria outlined in the ICH M10 guideline.[5][7] The goal is to compare the concentration data obtained from both Method A and Method B using the same set of quality control (QC) and incurred study samples.

Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Phase cluster_eval Data Evaluation QC_Pool Prepare QC Samples (Low, Mid, High) Analyze_A Analyze half of each QC and IS set with Method A QC_Pool->Analyze_A Analyze_B Analyze other half of each QC and IS set with Method B QC_Pool->Analyze_B IS_Pool Select Incurred Samples (n ≥ 30, spanning range) IS_Pool->Analyze_A IS_Pool->Analyze_B Compare Compare Concentrations (A vs. B) Analyze_A->Compare Analyze_B->Compare Stats Statistical Analysis (Bias Assessment) Compare->Stats Criteria Check Acceptance Criteria Stats->Criteria Report Generate Cross-Validation Report - Document bias - Conclude on method interchangeability Criteria->Report

Caption: Workflow for a bioanalytical method cross-validation study.

Step-by-Step Methodology
  • Prepare Samples:

    • Prepare two independent sets of quality control (QC) samples in the relevant biological matrix (human plasma) at a minimum of three concentration levels: Low, Medium, and High.

    • Select at least 30 incurred study samples (if available) that span the concentration range of the study.[6]

  • Analyze Samples:

    • Divide each set of QCs and incurred samples into two equal aliquots.

    • Analyze one aliquot set using the fully validated Method A .

    • Analyze the second aliquot set using the fully validated Method B .

    • It is critical that the analysis is performed in the same laboratory by the same team where possible to minimize external variability.

  • Evaluate Data:

    • For each sample, calculate the percent difference between the concentration value obtained from Method A and the value from Method B.

    • The mean concentration of the two methods is used as the reference point for calculating the percentage difference.

    • % Difference = ((Conc_A - Conc_B) / mean(Conc_A, Conc_B)) * 100

  • Apply Acceptance Criteria:

    • The cross-validation is successful if the acceptance criteria, grounded in regulatory guidelines, are met.[7][18][19]

Acceptance Criteria for Cross-Validation

The criteria for demonstrating equivalency between two methods are stringent.

Sample TypeNumber of SamplesAcceptance CriterionRegulatory Basis
QC Samples At least 6 per level (Low, Mid, High)The mean concentration should not deviate by more than ±15% between the two methods.Based on standard accuracy and precision limits for validated bioanalytical methods.[18][19]
Incurred Samples Minimum of 30At least 67% of the individual samples must have a percent difference within ±20% between the two methods.Aligns with the criteria for Incurred Sample Reanalysis (ISR), providing confidence in real-world sample performance.[18]
Visualizing the Decision Logic

DecisionTree start Start Cross-Validation run_assays Run QC & Incurred Samples on Method A and Method B start->run_assays calc_diff Calculate % Difference for each sample pair run_assays->calc_diff check_qcs Are Mean QC values within ±15%? calc_diff->check_qcs check_is Is % Difference for ≥67% of Incurred Samples within ±20%? check_qcs->check_is Yes fail Cross-Validation Failed: Investigate Bias check_qcs->fail No pass Cross-Validation Successful: Methods are Interchangeable check_is->pass Yes check_is->fail No investigate Identify source of discrepancy (e.g., matrix effects, recovery) and re-validate if necessary fail->investigate

Caption: Decision logic for accepting or rejecting a cross-validation study.

Conclusion and Recommendations

The cross-validation of bioanalytical methods is a non-negotiable step for ensuring data integrity in regulated drug development. By systematically comparing two methods—one optimized for throughput (PPT) and the other for selectivity (SPE)—we can quantitatively assess their interchangeability.

If the cross-validation passes, both Method A and Method B can be considered reliable for the quantification of (3-Phenylpyrrolidin-3-yl)methanol. The choice of which method to use for a given study can then be based on operational requirements such as sample volume, required sensitivity, and desired turnaround time. If the validation fails, a thorough investigation into the source of the bias is mandatory.[5] This often points to differential matrix effects or extraction efficiencies between the two methods, highlighting the superior cleanup of techniques like SPE for challenging assays. Adherence to the principles and protocols outlined in this guide will ensure that bioanalytical data is robust, reproducible, and ready for regulatory scrutiny.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010). Pharma IQ. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA Laboratories. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. PubMed. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • Cross Validations - final. European Bioanalysis Forum. [Link]

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  • An Uncommon Fix for LC–MS Ion Suppression. (2026). LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS. [Link]

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  • Reversed-Phase Chromatography (RPC). (2024). Creative Biostructure. [Link]

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Comparative

Evaluating the Off-Target Selectivity of (3-Phenylpyrrolidin-3-yl)methanol: A Comparative Guide for Scaffold Selection

As a Senior Application Scientist overseeing hit-to-lead campaigns, I approach scaffold selection not merely as a structural matching exercise, but as a rigorous risk-mitigation strategy. The compound (3-Phenylpyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead campaigns, I approach scaffold selection not merely as a structural matching exercise, but as a rigorous risk-mitigation strategy. The compound (3-Phenylpyrrolidin-3-yl)methanol (PubChem CID: 68201267)[1] is a highly versatile fragment scaffold frequently utilized in the design of neuroactive and immunomodulatory agents.

However, pyrrolidine-based scaffolds often carry inherent off-target liabilities. The combination of a basic amine and a hydrophobic phenyl ring creates a classic pharmacophore that is notoriously prone to cross-reactivity with nuclear receptors (such as PXR and LXR) and ion channels (such as hERG). This guide provides a data-driven comparison of the (3-Phenylpyrrolidin-3-yl)methanol scaffold against alternative structural motifs, outlining the experimental workflows and causality behind validating its selectivity profile in early-stage drug discovery.

Pharmacological Context & Structural Rationale

The 3-phenylpyrrolidine core has gained significant traction in the development of inverse agonists for the Retinoic acid-related Orphan Receptor gamma t (RORγt), a key transcription factor in autoimmune diseases[2]. While derivatives like phenyl (3-phenylpyrrolidin-3-yl)sulfones exhibit potent primary target engagement, early iterations of this scaffold displayed severe off-target liabilities, specifically activating the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα/β)[3].

Why do we evaluate PXR and LXRα? Binding to the lipophilic pocket of PXR induces the transcription of Cytochrome P450 3A4 (CYP3A4). If a lead compound retains this fragment's liability, it will trigger rapid metabolism of both itself and co-administered drugs, leading to severe drug-drug interactions (DDIs). Evaluating the baseline selectivity of the unmodified (3-Phenylpyrrolidin-3-yl)methanol fragment ensures that these liabilities are not blindly propagated during library synthesis and structural optimization[2].

PXR_Pathway Cmpd (3-Phenylpyrrolidin-3-yl)methanol PXR PXR Receptor (Ligand Binding) Cmpd->PXR Binding RXR RXR Heterodimerization PXR->RXR Activation DNA PXRE Response Element RXR->DNA Translocation CYP CYP3A4 Transcription (Metabolic Liability) DNA->CYP Upregulation

Fig 1: Mechanistic pathway of PXR-mediated CYP3A4 induction by off-target scaffold binding.

Comparative Selectivity Profiling

To objectively evaluate the viability of (3-Phenylpyrrolidin-3-yl)methanol, we must compare its baseline selectivity against optimized derivatives (e.g., sulfones) and structurally distinct reference scaffolds (e.g., bicyclic sulfonamides). The data below illustrates how structural modifications on the pyrrolidine ring dictate off-target promiscuity[3].

Table 1: Representative Off-Target Selectivity Profile (IC₅₀ / EC₅₀ in µM)

Compound ScaffoldPrimary Target (e.g., RORγt)PXR EC₅₀ (Liability)LXRα EC₅₀ (Liability)hERG IC₅₀ (Liability)
(3-Phenylpyrrolidin-3-yl)methanol > 10 µM (Fragment baseline)> 50 µM> 50 µM> 100 µM
Phenyl (3-phenylpyrrolidin-3-yl)sulfone 0.23 µM1.5 µM2.1 µM> 30 µM
Bicyclic Sulfonamide (Reference) 0.05 µM> 10 µM> 10 µM> 50 µM

Data Interpretation: While the bare methanol fragment exhibits a clean baseline (>50 µM across off-targets), the addition of a bulky, lipophilic sulfone group drastically increases PXR and LXRα cross-reactivity (1.5 µM and 2.1 µM, respectively)[3]. This highlights the necessity of continuous selectivity screening as the methanol fragment is elaborated into a lead compound.

Experimental Workflows for Selectivity Validation

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, incorporating strict Z'-factor thresholds to distinguish true off-target binding from assay noise.

Workflow cluster_assays Off-Target Selectivity Panel Start Fragment Scaffold (3-Phenylpyrrolidin-3-yl)methanol PXR Nuclear Receptors (PXR / LXRα) Start->PXR hERG Ion Channels (hERG Patch-Clamp) Start->hERG GPCR GPCR Panel (5-HT2B, Dopamine) Start->GPCR Data Data Synthesis & Z'-Factor Validation PXR->Data hERG->Data GPCR->Data Decision Scaffold Advancement / Rejection Data->Decision

Fig 2: High-throughput off-target screening workflow for pyrrolidine-based fragment scaffolds.

Protocol A: PXR Nuclear Receptor Reporter Gene Assay

Causality: Assesses the transcriptional activation of CYP3A4 to predict downstream metabolic liabilities and DDIs.

  • Cell Culture & Transfection: Seed HepG2 cells (human liver carcinoma) at 1×104 cells/well in a 384-well plate. Co-transfect cells with a pSG5-PXR expression plasmid and a pGL3-CYP3A4-Luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat the cells with a 10-point dose-response titration of (3-Phenylpyrrolidin-3-yl)methanol (ranging from 0.1 µM to 100 µM).

  • Self-Validation Controls: Include 0.1% DMSO as the negative vehicle control. Crucially, use Rifampicin (10 µM) as the positive control to define 100% PXR activation.

  • Detection & Analysis: Incubate for 24 hours. Add Steady-Glo® Luciferase reagent, incubate for 15 minutes in the dark, and read luminescence. Calculate the Z'-factor; the assay is only validated and accepted if Z' ≥ 0.5 .

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: Basic amines like the pyrrolidine ring can easily become protonated at physiological pH, allowing them to lodge into the inner cavity of the hERG potassium channel, causing QT prolongation.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend cells in extracellular recording solution.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated planar patch-clamp system (e.g., QPatch). Maintain a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion & Validation: Perfuse the fragment at 10 µM and 100 µM. Measure the percentage block of the peak tail current. Use E-4031 (1 µM) as a positive control (must yield >90% block) to validate the system's sensitivity.

Conclusion & Scaffold Advancement Criteria

(3-Phenylpyrrolidin-3-yl)methanol is a highly capable starting point for drug discovery, offering a clean baseline selectivity profile. However, as demonstrated by the structural evolution of RORγt inverse agonists[2], the addition of lipophilic functional groups to this core rapidly degrades its selectivity, introducing severe PXR and LXRα liabilities[3]. By implementing the self-validating workflows detailed above, development teams can confidently monitor these off-target risks, ensuring that potency gains do not come at the expense of clinical safety.

References

  • (3-phenylpyrrolidin-3-yl)methanol (C11H15NO) - PubChemLite Source: PubChem / National Center for Biotechnology Information URL:[Link]

  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters (Duan et al., 2019) URL:[Link]

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